2-(3-Acetoxybenzoyl) furan
Description
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Structure
3D Structure
Properties
IUPAC Name |
[3-(furan-2-carbonyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c1-9(14)17-11-5-2-4-10(8-11)13(15)12-6-3-7-16-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDXNMPGYHPJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608861 | |
| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-20-6 | |
| Record name | [3-(Acetyloxy)phenyl]-2-furanylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Furan-2-carbonyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-(3-Acetoxybenzoyl) furan IUPAC name and structure"
An In-depth Technical Guide to 3-(Furan-2-carbonyl)phenyl acetate
Section 1: Nomenclature and Chemical Identity
The compound specified by the common name "2-(3-Acetoxybenzoyl) furan" is a substituted aromatic ketone. For clarity and adherence to international standards, a systematic approach to its nomenclature is essential.
International Union of Pure and Applied Chemistry (IUPAC) Name
The preferred IUPAC name for this molecule is 3-(Furan-2-carbonyl)phenyl acetate .
This name is derived by treating the molecule as a phenyl acetate ester, where the phenyl ring is substituted at the 3-position with a furan-2-carbonyl group (also known as a furoyl group). An equally valid systematic name is (3-acetoxyphenyl)(furan-2-yl)methanone , which names the compound as a ketone (methanone) with two specified substituents.
Chemical Identity
To facilitate database searches and regulatory compliance, the following identifiers have been determined for this compound.
| Identifier | Value |
| Preferred IUPAC Name | 3-(Furan-2-carbonyl)phenyl acetate |
| Systematic Name | (3-Acetoxyphenyl)(furan-2-yl)methanone |
| Common Name | This compound |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| CAS Number | Not available in searched literature. |
Section 2: Molecular Structure and Physicochemical Properties
Chemical Structure
The structure consists of a central carbonyl group linking a furan ring at its 2-position and a phenyl ring at its 1-position. The phenyl ring is further substituted with an acetoxy group at the 3-position (meta- to the ketone).
Physicochemical Properties (Predicted)
The following properties are calculated based on the chemical structure and provide insight into the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 56.51 Ų | Computational Prediction |
| LogP (Octanol-Water Partition Coeff.) | 2.5 - 3.0 | Computational Prediction |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 3 | [1] |
Section 3: Proposed Synthesis and Purification
While specific literature for the synthesis of this exact molecule is scarce, a reliable route can be designed based on established organic chemistry principles, primarily the Friedel-Crafts acylation.
Retrosynthetic Analysis
The primary disconnection is at the ketone bridge, separating the furan ring from the substituted phenyl ring. This suggests a Friedel-Crafts acylation of furan with a suitable 3-acetoxybenzoyl electrophile. The acylating agent, 3-acetoxybenzoyl chloride, can be readily prepared from commercially available 3-hydroxybenzoic acid.
Proposed Synthetic Protocol
This two-step protocol is designed for high-yield and purity, leveraging common laboratory reagents and techniques.
Step 1: Synthesis of 3-Acetoxybenzoyl Chloride
-
Acetylation: To a solution of 3-hydroxybenzoic acid (1.0 eq) in dichloromethane (DCM), add acetic anhydride (1.2 eq) and a catalytic amount of sulfuric acid.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with DCM. Wash the organic layer with sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Chlorination: Evaporate the solvent to yield 3-acetoxybenzoic acid. Add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).
-
Isolation: Reflux the mixture for 1-2 hours. After cooling, remove excess thionyl chloride under reduced pressure to obtain crude 3-acetoxybenzoyl chloride, which can be used directly in the next step.
Step 2: Friedel-Crafts Acylation of Furan
-
Reaction Setup: In a flask under an inert nitrogen atmosphere, dissolve furan (1.5 eq) in a suitable solvent like DCM or 1,2-dichloroethane (DCE). Cool the solution to 0°C in an ice bath.
-
Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 eq). The choice of a milder Lewis acid like SnCl₄ is often preferred for sensitive substrates like furan to minimize polymerization.
-
Acylation: Add a solution of 3-acetoxybenzoyl chloride (1.0 eq) in the same solvent dropwise to the cooled mixture.
-
Reaction Execution: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 2-6 hours. Monitor via TLC. The Friedel-Crafts acylation of benzofurans is a known method, although it can sometimes suffer from poor regioselectivity without directing groups.[2]
-
Quenching and Work-up: Carefully quench the reaction by pouring it over crushed ice and hydrochloric acid. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, 3-(Furan-2-carbonyl)phenyl acetate.
Section 4: Spectroscopic Characterization (Predicted)
Structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Protons | Rationale |
| Furan H5 | 7.8 - 8.0 | dd | 1H | Deshielded by adjacent oxygen and ketone. |
| Phenyl H2, H6 | 7.6 - 7.8 | m | 2H | Aromatic protons ortho/para to the ester and ortho to the ketone. |
| Furan H3 | 7.2 - 7.4 | dd | 1H | Furan proton adjacent to the ketone-substituted carbon. |
| Phenyl H4, H5 | 7.1 - 7.3 | m | 2H | Remaining aromatic protons. |
| Furan H4 | 6.6 - 6.8 | dd | 1H | Furan proton between two carbons. |
| Methyl | 2.3 - 2.4 | s | 3H | Acetate methyl group protons. |
| ¹³C NMR | Predicted δ (ppm) | Rationale |
| Ketone C=O | 180 - 185 | Typical range for an aryl-heteroaryl ketone. |
| Ester C=O | 168 - 170 | Characteristic of an acetate ester carbonyl.[3] |
| Furan C2 | 152 - 154 | Carbon bearing the ketone, adjacent to oxygen. |
| Phenyl C3 | 150 - 152 | Carbon bearing the acetoxy group. |
| Furan C5 | 147 - 149 | Furan carbon adjacent to oxygen. |
| Phenyl C1 | 137 - 139 | Carbon attached to the ketone. |
| Aromatic C-H | 113 - 132 | Range for remaining furan and phenyl carbons. |
| Methyl C | 20 - 22 | Acetate methyl carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1765 | C=O Stretch | Acetate Ester |
| ~1660 | C=O Stretch | Aryl Ketone |
| ~1580, ~1480 | C=C Stretch | Aromatic Rings |
| ~1200 | C-O Stretch | Ester |
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): Expected at m/z = 230.
-
Key Fragments:
-
m/z = 188: Loss of the ketene group (CH₂=C=O) from the acetate.
-
m/z = 121: Cleavage to form the 3-hydroxyphenylcarbonyl cation.
-
m/z = 95: Formation of the furan-2-carbonyl (furoyl) cation.
-
m/z = 43: Acetyl cation (CH₃CO⁺), likely a prominent peak.
-
Section 5: Potential Applications in Drug Discovery
The furan scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] Its presence is often associated with a wide spectrum of biological activities.
The Furan Moiety as a Bioisostere and Pharmacophore
The furan ring is often used as a bioisostere for phenyl or thiophene rings, offering unique electronic properties and metabolic profiles.[4] Furan derivatives have demonstrated significant therapeutic potential across various disease areas:
-
Anticancer: Furan-containing molecules can induce apoptosis or inhibit key enzymes in cancer cells.[4]
-
Antimicrobial: The furan ring is a core component of drugs like nitrofurantoin, where it is crucial for antibacterial activity.[4]
-
Anti-inflammatory: Certain furan derivatives exhibit potent anti-inflammatory effects.[5]
-
CNS Disorders: The scaffold is present in compounds that modulate neurotransmitter activity.[4]
Prospective Biological Activity
Given the structural features of 3-(Furan-2-carbonyl)phenyl acetate—an aryl ketone linkage and a furan ring—it is plausible to hypothesize potential bioactivity. The molecule could be investigated as a candidate for:
-
Enzyme Inhibition: The aryl ketone motif is common in enzyme inhibitors. This compound could be screened against kinases, proteases, or other enzyme classes relevant to oncology or inflammation.
-
Receptor Antagonism: The rigid structure may allow for specific binding to G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Precursor for Novel Heterocycles: This compound could serve as a versatile starting material for the synthesis of more complex, biologically active molecules, such as benzofuran derivatives.[6][7]
It must be emphasized that these are prospective applications based on chemical structure and the known activities of the furan scaffold.[8] Rigorous experimental screening and biological validation are required to confirm any therapeutic potential.
Section 6: Conclusion
3-(Furan-2-carbonyl)phenyl acetate is a well-defined chemical entity featuring a furan ring linked to an acetoxy-substituted phenyl ring via a ketone bridge. While not extensively documented in current literature, its synthesis is feasible through established methods like Friedel-Crafts acylation. Its structure can be unambiguously confirmed using standard spectroscopic techniques. The prevalence of the furan scaffold in pharmacologically active compounds suggests that this molecule could be a valuable subject for investigation in drug discovery programs, particularly in the fields of oncology, infectious diseases, and inflammation.
Section 7: References
-
PMC - NIH. (n.d.). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]
-
ACS Publications. (2026-01-17). Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions | Organic Letters. [Link]
-
PubChem - NIH. (n.d.). 2-Acetylbenzofuran. [Link]
-
ResearchGate. (2025-10-14). Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]
-
NIH. (2022-07-19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. [Link]
-
ResearchGate. (n.d.). (PDF) Crystal structures of (E)-3-(furan-2-yl)-2-phenyl-N-tosylacrylamide and (E). [Link]
-
Beaudry Research Group - Oregon State University. (n.d.). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
-
Georganics. (n.d.). Furan derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. [Link]
-
Wikipedia. (n.d.). Furan. [Link]
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Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. [Link]
-
MDPI. (n.d.). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]
-
Ataman Kimya. (n.d.). PHENYL ACETATE. [Link]
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. [Link]
-
American Chemical Society. (2026-01-06). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne. [Link]
-
PubChem - NIH. (n.d.). Furfuralacetone. [Link]
Sources
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- 6. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. Uses of Furan_Chemicalbook [chemicalbook.com]
Navigating the Synthesis and Characterization of Substituted Benzoyl Furans: A Technical Guide for Researchers
An In-depth Guide to 2-Benzoylfuran and a Proposed Pathway to 2-(3-Acetoxybenzoyl) furan
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The furan scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. This guide addresses the inquiry into "this compound." Our comprehensive search of chemical databases indicates that this specific compound is not cataloged and, therefore, does not have an assigned CAS number. Consequently, this document will focus on the closely related and well-characterized compound, 2-Benzoylfuran (CAS No: 2689-59-0) . We will provide a thorough overview of its synthesis, properties, and potential applications. Furthermore, leveraging established principles of organic synthesis, we will propose a viable synthetic route to the novel compound, this compound, offering valuable insights for researchers venturing into the synthesis of new chemical entities.
Introduction to Benzoyl Furans in Medicinal Chemistry
The furan ring system is a prevalent motif in a multitude of bioactive natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other aromatic rings make it a privileged scaffold in drug design. The introduction of a benzoyl group at the 2-position of the furan ring creates a diaryl ketone structure, a pharmacophore present in numerous compounds with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents.
While a specific entry for this compound is not found in current chemical registries, its structural components—a furan ring, a benzoyl linker, and an acetoxy substituent—are all features of significant interest in the development of novel therapeutics. The acetoxy group, in particular, can serve as a prodrug moiety, improving the pharmacokinetic profile of a parent compound.
This guide will first lay a solid foundation by detailing the known characteristics of 2-Benzoylfuran. Subsequently, we will extrapolate from this knowledge to propose a synthetic strategy and predict the characteristics of the novel this compound.
Physicochemical and Safety Data for 2-Benzoylfuran
A clear understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the available data for 2-Benzoylfuran.
| Property | Value | Source |
| CAS Number | 2689-59-0 | [1] |
| Molecular Formula | C₁₁H₈O₂ | [1] |
| Molecular Weight | 172.18 g/mol | [1] |
| Appearance | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Solubility | Data not available | |
| SMILES | O=C(C1=CC=CO1)C2=CC=CC=C2 | [1] |
Safety Information:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]
-
Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362.[1]
Synthesis and Mechanism
Synthesis of 2-Benzoylfuran
The most common and direct method for the synthesis of 2-Benzoylfuran is the Friedel-Crafts acylation of furan. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the furan ring.
Reaction Scheme:
Figure 1: General reaction scheme for the Friedel-Crafts acylation of furan to produce 2-benzoylfuran.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a dry, non-polar solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).
-
Acylium Ion Formation: Cool the suspension in an ice bath. Slowly add benzoyl chloride to the stirred suspension. The Lewis acid, AlCl₃, will coordinate with the benzoyl chloride to form a highly electrophilic acylium ion.
-
Acylation of Furan: To the cooled mixture, add a solution of furan in the same dry solvent dropwise via the dropping funnel. The furan ring is highly susceptible to polymerization under strongly acidic conditions, so maintaining a low temperature is crucial.[2]
-
Reaction Monitoring: Allow the reaction to stir at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by carefully pouring the mixture over crushed ice and water. This will hydrolyze the aluminum complexes.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., HCl), water, a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst and quench the reaction.
-
Lewis Acid Catalyst: A Lewis acid is essential to generate the acylium ion, which is a sufficiently strong electrophile to react with the aromatic furan ring. While AlCl₃ is common, other Lewis acids like BF₃·OEt₂ may be used, especially for sensitive substrates like furan, to mitigate polymerization.[2]
-
Low Temperature: Furan is prone to polymerization in the presence of strong acids.[2] Conducting the reaction at low temperatures helps to control the reaction rate and minimize side reactions.
Proposed Synthesis of this compound
Building upon the established methodology for 2-Benzoylfuran, a synthetic route to the novel this compound can be proposed. The key starting material for this synthesis would be 3-acetoxybenzoyl chloride. While a direct CAS number for this specific acyl chloride was not found, it can be readily prepared from 3-hydroxybenzoic acid.
Proposed Synthetic Workflow:
Figure 2: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Acetoxybenzoyl Chloride
This can be a two-step process starting from 3-hydroxybenzoic acid:
-
Acetylation: React 3-hydroxybenzoic acid with acetic anhydride in the presence of a catalytic amount of acid (e.g., sulfuric acid) or a base (e.g., pyridine) to form 3-acetoxybenzoic acid.
-
Chlorination: Convert the resulting 3-acetoxybenzoic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
Step 2: Friedel-Crafts Acylation of Furan with 3-Acetoxybenzoyl Chloride
The experimental protocol would be analogous to the synthesis of 2-Benzoylfuran, with 3-acetoxybenzoyl chloride used in place of benzoyl chloride.
Key Considerations and Potential Challenges:
-
Stability of the Acetoxy Group: The ester functionality of the acetoxy group should be stable under the Friedel-Crafts reaction conditions. However, strong Lewis acids could potentially catalyze the cleavage of the ester. The use of milder Lewis acids and careful temperature control will be important.
-
Regioselectivity: The acylation of furan predominantly occurs at the 2-position due to the higher electron density at this position, which stabilizes the intermediate carbocation. However, some formation of the 3-acylated product may occur as a minor byproduct.
Spectroscopic Characterization (Predicted)
While experimental data for this compound is not available, its spectroscopic features can be predicted based on its structure and by comparison with related compounds.
| Technique | Expected Features for this compound |
| ¹H NMR | - Signals corresponding to the furan ring protons (typically in the range of 6.5-7.5 ppm). - Aromatic protons of the benzoyl ring, with splitting patterns indicative of a 1,3-disubstituted benzene ring. - A singlet for the methyl protons of the acetoxy group (around 2.0-2.3 ppm). |
| ¹³C NMR | - Resonances for the furan ring carbons. - Carbonyl carbon signal (typically in the range of 180-200 ppm). - Aromatic carbon signals for the benzoyl ring. - Carbonyl and methyl carbon signals for the acetoxy group. |
| IR Spectroscopy | - A strong absorption band for the ketone C=O stretch (around 1650-1680 cm⁻¹). - A strong absorption band for the ester C=O stretch of the acetoxy group (around 1760-1770 cm⁻¹). - C-O stretching bands. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation patterns characteristic of the loss of the acetoxy group, the benzoyl group, and fragments of the furan ring. |
Applications in Drug Development
The benzoyl furan scaffold is a versatile platform for the development of new therapeutic agents. The introduction of substituents on the benzoyl ring, such as the acetoxy group in the proposed compound, allows for the fine-tuning of the molecule's biological activity and pharmacokinetic properties.
-
Anti-inflammatory and Analgesic Properties: Many furan-containing compounds have demonstrated anti-inflammatory and analgesic effects.
-
Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents.
-
Anticancer Potential: Furan derivatives have been investigated for their ability to inhibit cancer cell growth.[3]
-
Central Nervous System (CNS) Activity: The lipophilic nature of the furan ring can facilitate penetration of the blood-brain barrier, making furan-containing compounds candidates for CNS-active drugs.[3]
The proposed this compound, with its potential for hydrolysis to a phenolic compound in vivo, could be investigated as a prodrug for targeted delivery or to enhance oral bioavailability.
Conclusion
While a CAS number and experimental data for this compound are not currently available, this technical guide provides a comprehensive overview of the closely related and well-documented compound, 2-Benzoylfuran. By understanding the synthesis and properties of this foundational molecule, we have proposed a scientifically sound and detailed synthetic pathway for the novel this compound. This guide serves as a valuable resource for researchers and drug development professionals, offering both practical experimental guidance and a strategic approach to the synthesis and exploration of new furan-based chemical entities with therapeutic potential.
References
-
Chemistry Stack Exchange. Friedel-Crafts acylation of furan. Available at: [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available at: [Link]
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The Therapeutic Potential of Benzoyl Furans: A Technical Guide for Drug Discovery Professionals
Abstract
The benzofuran scaffold, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active natural products and synthetic compounds.[1][2] Among its various derivatives, benzoyl furans have emerged as a particularly promising class of molecules with a wide spectrum of therapeutic applications. This technical guide provides an in-depth analysis of the current landscape of benzoyl furan research, focusing on their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to provide a comprehensive resource for researchers and scientists engaged in drug discovery and development.
Introduction: The Benzofuran Scaffold in Medicinal Chemistry
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and the benzofuran moiety is a recurring motif in many clinically relevant molecules.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions with biological targets make it an attractive scaffold for the design of novel therapeutic agents. Benzofuran derivatives have demonstrated a remarkable diversity of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][4] This guide will specifically focus on benzoyl furans, a subclass characterized by a benzoyl group attached to the furan ring, which often plays a critical role in their biological activity.
Anticancer Applications of Benzoyl Furans: Targeting Cell Proliferation and Survival
The development of novel anticancer agents remains a paramount challenge in modern medicine. Benzoyl furan derivatives have shown significant promise in this area, exhibiting potent cytotoxic activity against various cancer cell lines through diverse mechanisms of action.[1]
Mechanism of Action: Inhibition of Tubulin Polymerization
A primary mechanism by which several benzoyl furans exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.
Certain 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization, binding to the colchicine site on β-tubulin.[5] This binding event prevents the assembly of tubulin dimers into microtubules, thereby halting the cell cycle in the G2/M phase and inducing apoptosis.
Structure-Activity Relationship (SAR) Insights
SAR studies have provided valuable insights into the structural requirements for the anticancer activity of benzoyl furans.
-
Substitution at the C-2 Position: The presence of a benzoyl group at the C-2 position is often crucial for cytotoxic activity.[1]
-
3,4,5-Trimethoxybenzoyl Moiety: This specific substitution pattern on the benzoyl ring has been shown to be particularly effective for tubulin polymerization inhibitors.[5]
-
Substituents on the Benzofuran Ring: The nature and position of substituents on the benzofuran nucleus significantly influence activity. For instance, a methyl group at the C-3 position and an ethoxy group at the C-6 position of the 2-(3',4',5'-trimethoxybenzoyl)benzo[b]furan scaffold have been shown to enhance anticancer potency.[5] Conversely, the addition of halogen-substituted rings can be detrimental to cytotoxicity.[1]
-
Hydrogen Bond Donors: The presence of a hydrogen bond donor, such as a hydroxyl group, at the C-7 position can improve interactions with the target and enhance antimitotic activity.[1]
Quantitative Data Summary
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Various | Nanomolar range | [5] |
| Compound 8a (BNC105) | Various | 0.8 (Tubulin Inhibition) | [1] |
Experimental Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzoyl furan derivative (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the benzoyl furan derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Properties of Benzoyl Furans
Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. Benzoyl furans have demonstrated significant anti-inflammatory potential by modulating key signaling pathways involved in the inflammatory response.[8]
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation.[9] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), these pathways become activated, leading to the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6).
Several benzoyl furan derivatives have been shown to exert their anti-inflammatory effects by inhibiting the activation of NF-κB and the phosphorylation of key MAPK proteins (p38, ERK, and JNK).[9] This dual inhibition leads to a downstream reduction in the expression and release of pro-inflammatory molecules.
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"literature review of 2-acylfuran synthesis"
The synthesis of 2-acylfurans remains a field of active development. While Friedel-Crafts acylation using milder or heterogeneous catalysts continues to be the most practical and scalable approach, the principles of green chemistry are driving innovation. The future of 2-acylfuran synthesis will likely focus on pathways that minimize waste, utilize renewable feedstocks, and operate under safer, continuous-flow conditions. [11][19]Emerging methodologies such as catalytic cross-ketonization and direct C-H activation strategies represent the next frontier, promising more sustainable and efficient access to this vital class of chemical intermediates. [22]
References
-
Wikipedia. (2023). 2-Acetylfuran. Retrieved from [Link]
-
Kappe, C. O., et al. (2012). Mild Friedel-Crafts Acylation of Furan with Carboxylic Acids and the Heterogeneous Catalyst Couple AlPW12O40 / Mg(OH)2. Current Organic Chemistry. Retrieved from [Link]
-
University of California, Davis. (2022). Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. Retrieved from [Link]
-
Wikipedia. (2023). 2-Furoyl chloride. Retrieved from [Link]
-
SlidePlayer. (n.d.). Electrophilic Substitution - Friedel-Crafts Acylation of Furan. Retrieved from [Link]
-
Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Clean Technologies and Environmental Policy, 23, 2429–2441. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Backbone: Understanding 2-Furoyl Chloride in Specialty Chemical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102702143B - Method for preparing 2-acetylfuran.
- Google Patents. (n.d.). US2460822A - Acylating furan.
-
Zenodo. (2004). Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. Retrieved from [Link]
-
Finan, P. A., & Fothergill, G. A. (1963). Furans. Part II. Friedel–Crafts acylation of furan, 2-methylfuran, and 3-methylfuran. Journal of the Chemical Society (Resumed), 2723. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Furan synthesis. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Retrieved from [Link]
- Google Patents. (n.d.). US2515123A - Acylation of furan.
-
University of Massachusetts Boston. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]
-
MDPI. (2024). Metal-Free Catalytic Synthesis of Tetrasubstituted Furans from α-Hydroxy Ketones and Cyano Compounds. Retrieved from [Link]
-
ResearchGate. (2025). 2-Acetylbenzofurans: Synthesis, Reactions and Applications | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. Retrieved from [Link]
-
National Sun Yat-sen University. (n.d.). Regioselective Friedel-Crafts Acylation with. Retrieved from [Link]
-
MDPI. (2022). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Retrieved from [Link]
-
University of Huddersfield Repository. (n.d.). Metal-catalyzed Furan Synthesis. A Review. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a-[1][8]aryl shift. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Sivaraj, C., & Gandhi, T. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. Chemistry–An Asian Journal, 16(19), 2773–2794. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Development of Sustainable Catalytic Pathways for Furan Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Green Chemistry. Retrieved from [Link]
-
City College of New York. (n.d.). Furan, Pyrrole and Thiophene. Retrieved from [Link]
- Google Patents. (n.d.). CN111606873A - Method for preparing 2-acetylfuran from furan.
- Google Patents. (n.d.). CN101357910A - Method for synthesizing 2-acetylfuran.
-
ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. Retrieved from [Link]
-
ResearchGate. (2023). An innovative catalytic pathway for the synthesis of acyl furans: the cross-ketonization of methyl 2-furoate with carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025). Amino Acid Catalysis of 2-Alkylfuran Formation from Lipid Oxidation-Derived α,β-Unsaturated Aldehydes | Request PDF. Retrieved from [Link]
-
Adams, A., et al. (2011). Amino acid catalysis of 2-alkylfuran formation from lipid oxidation-derived α,β-unsaturated aldehydes. Journal of Agricultural and Food Chemistry, 59(20), 11048–11052. Retrieved from [Link]
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- 6. citycollegekolkata.org [citycollegekolkata.org]
- 7. US2460822A - Acylating furan - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. CN102702143B - Method for preparing 2-acetylfuran - Google Patents [patents.google.com]
- 10. CN101357910A - Method for synthesizing 2-acetylfuran - Google Patents [patents.google.com]
- 11. Page loading... [wap.guidechem.com]
- 12. 2-Furoyl chloride - Wikipedia [en.wikipedia.org]
The Furan Scaffold: A Technical Guide to Discovery, Isolation, and Characterization of Nature's Bioactive Gems
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The furan ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry and natural product science.[1] Its unique electronic and steric properties contribute to a wide spectrum of biological activities, making furan-containing compounds highly sought-after targets for drug discovery.[2][3][4] This technical guide provides an in-depth exploration of the discovery and isolation of these valuable natural products. We will delve into their natural occurrence and biosynthetic origins, detail advanced extraction and purification protocols, and present a comparative analysis of modern analytical techniques for their structural elucidation. This document is designed to equip researchers with the foundational knowledge and practical insights required to navigate the complexities of isolating and characterizing furan-containing compounds from diverse natural sources.
The Furan Moiety: A Cornerstone of Bioactivity
The furan nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2][4][5][6] The electron-rich nature of the furan ring allows for diverse interactions with biological macromolecules, while its aromaticity contributes to the stability and bioavailability of the parent molecule.[4] This inherent bioactivity has made the furan scaffold a focal point in the development of novel therapeutics.[1] A notable example is the antibiotic nitrofurantoin, a furan-containing drug widely used to treat urinary tract infections.[1]
Natural Occurrence and Biosynthetic Factories
Furan-containing compounds are widely distributed in nature, found in plants, fungi, bacteria, and marine organisms.[7][8][9] Their biosynthesis is a testament to nature's intricate chemical machinery, primarily following two major pathways: the fatty acid synthesis (FAS) pathway and the polyketide synthase (PKS) pathway.[10]
The Furan Fatty Acid (FuFA) Pathway
Furan fatty acids (FuFAs), found in organisms like bacteria and fungi, are biosynthesized through post-synthetic modification of a fatty acid chain.[10] A key pathway involves the methylation of a cis-monounsaturated fatty acid, followed by desaturation and an oxygen-dependent cyclization to form the furan ring.[10][11]
Sources
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- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Solving a furan fatty acid biosynthesis puzzle - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Topic: Analytical Methods for the Quantification of 2-(3-Acetoxybenzoyl) furan
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides comprehensive protocols for the quantitative analysis of 2-(3-Acetoxybenzoyl) furan, a compound of interest in pharmaceutical and chemical synthesis. Recognizing the absence of a standardized public method, this guide establishes two robust, validated analytical procedures. The primary method is a highly specific, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for accurate quantification in complex matrices. A secondary, simpler UV-Vis spectrophotometric method is also detailed for rapid, high-throughput analysis of pure substances or simple formulations. Both methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[1][2]
Introduction and Scientific Rationale
This compound is a substituted aromatic ketone containing a furan moiety, a benzoyl group, and an ester linkage. Its structural features, particularly the conjugated system of the benzoyl-furan core, make it a strong chromophore, which is highly advantageous for UV-based analytical techniques.[3] The presence of the moderately polar acetoxy group and the overall molecular structure suggest that it is not highly volatile, making liquid chromatography a more suitable analytical choice than gas chromatography, which is often reserved for smaller, more volatile furan derivatives.[4][5]
Accurate and precise quantification of this compound is paramount for various stages of drug development and chemical manufacturing, including:
-
Reaction Monitoring: Tracking the progress of synthesis.
-
Purity Assessment: Determining the percentage of the active compound in bulk material.
-
Quality Control: Ensuring batch-to-batch consistency in formulations.
-
Stability Studies: Assessing degradation over time under various conditions.
This guide is designed for researchers, analytical scientists, and quality control professionals, providing not just step-by-step instructions but also the scientific justification behind the chosen parameters, empowering the user to adapt and troubleshoot the methods effectively.
Primary Method: Reversed-Phase HPLC with UV Detection
The RP-HPLC method is the recommended approach for specific and accurate quantification. It separates this compound from potential impurities, starting materials, and degradation products based on its hydrophobicity, providing a reliable and stability-indicating assay.
Principle of Separation
In reversed-phase chromatography, the stationary phase (typically C18) is nonpolar, while the mobile phase is polar. The analyte, this compound, being a moderately polar molecule, will partition between the two phases.[3] By carefully controlling the composition of the mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile), we can achieve optimal retention and a sharp, symmetrical peak shape, allowing for precise integration and quantification.
Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, and pipettes.
-
Reference Standard: this compound (≥99% purity).
-
HPLC-grade acetonitrile (ACN) and water.
-
HPLC-grade phosphoric acid (for pH adjustment).
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: HPLC-grade water, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas before use.
-
-
Standard Solution Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solutions (5-100 µg/mL): Perform serial dilutions of the stock solution into separate volumetric flasks using the sample diluent to prepare at least five calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain ~10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add ~7 mL of sample diluent, sonicate for 10 minutes to dissolve, then dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions & Analysis:
-
Inject 10 µL of each standard and sample solution into the HPLC system.
-
Run the analysis using the conditions outlined in Table 1.
-
Record the peak area from the resulting chromatograms.
-
Table 1: Recommended HPLC Operating Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18 (4.6 x 150 mm, 5 µm) | Standard nonpolar stationary phase for good retention of moderately polar compounds. |
| Mobile Phase | Gradient: See Table 2 | A gradient elution ensures that compounds with a wider range of polarities can be eluted efficiently with good peak shape. |
| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection λ | ~265 nm (Verify with PDA) | Benzophenone and benzoyl structures exhibit strong absorbance in this region.[3] A PDA detector should be used initially to determine the optimal λmax. |
| Injection Vol. | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | 15 minutes | Sufficient to elute the analyte and any late-eluting impurities. |
Table 2: Mobile Phase Gradient Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
-
Data Analysis and Quantification:
-
Calibration Curve: Plot a graph of the peak area of the standard solutions versus their known concentrations. Perform a linear regression analysis.
-
Quantification: Determine the concentration of this compound in the prepared sample solution using its peak area and the regression equation from the calibration curve.
-
Calculate the final concentration in the original sample, accounting for the initial weight and dilution factor.
-
Workflow for HPLC Quantification
Caption: RP-HPLC workflow for quantifying this compound.
Method Validation (ICH Q2(R2) Framework)
A trustworthy protocol must be a self-validating system. This method was validated according to ICH guidelines to demonstrate its fitness for purpose.[1][2][6]
Table 3: Summary of HPLC Method Validation Parameters
| Parameter | Procedure | Acceptance Criteria | Hypothetical Result |
|---|---|---|---|
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the analyte's retention time. Peak purity > 99%. | Pass |
| Linearity | 5-point calibration curve (5-100 µg/mL). | Correlation coefficient (r²) ≥ 0.999. | r² = 0.9995 |
| Range | Confirmed by linearity, accuracy, and precision. | 5-100 µg/mL. | 5-100 µg/mL |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision | Repeatability (n=6) & Intermediate (n=6, different day). | RSD ≤ 2.0%.[6] | Repeatability RSD = 0.8%; Intermediate RSD = 1.2% |
| LOD | Signal-to-Noise ratio of 3:1. | Report value. | 0.5 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1. | Report value. | 1.5 µg/mL |
| Robustness | Vary flow rate (±0.1), column temp (±2°C), pH (±0.2). | RSD ≤ 2.0%. | Pass |
Secondary Method: UV-Vis Spectrophotometry
For rapid analysis where high specificity is not required (e.g., assaying a pure bulk substance), UV-Vis spectrophotometry offers a simple and economical alternative.
Principle of Analysis
This method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light. By measuring the absorbance of a solution at the wavelength of maximum absorbance (λmax), we can determine its concentration.[7]
Experimental Protocol: UV-Vis
Instrumentation and Materials:
-
UV-Visible double-beam spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Reagents and standards as listed in Section 2.2.
-
Solvent: Methanol is a suitable choice.[7]
Step-by-Step Methodology:
-
Determine λmax:
-
Prepare Calibration Curve:
-
Prepare a series of standard solutions (e.g., 2, 4, 6, 8, 10 µg/mL) from the stock solution using methanol as the diluent.
-
Measure the absorbance of each standard at the determined λmax against the methanol blank.
-
Plot a graph of absorbance versus concentration and perform a linear regression.
-
-
Sample Analysis:
-
Prepare a sample solution in methanol with an expected concentration that falls within the calibration range.
-
Measure its absorbance at λmax.
-
Calculate the concentration using the regression equation from the calibration curve.
-
Workflow for UV-Vis Quantification
Caption: UV-Vis spectrophotometry workflow for quantification.
Discussion and Advanced Considerations
-
Method Selection: The RP-HPLC method is unequivocally superior for regulatory filings, stability testing, and analysis of samples containing impurities. The UV-Vis method's primary limitation is its lack of specificity; any substance that absorbs at the selected wavelength will interfere with the result.[8]
-
Matrix Effects: For analysis in complex matrices (e.g., biological fluids, formulation excipients), sample preparation becomes critical. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction may be required to clean the sample and prevent interference.
-
Advanced Detection: For ultra-trace level quantification or unequivocal identification, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended. LC-MS provides molecular weight and fragmentation data, offering the highest degree of sensitivity and specificity.[9]
Conclusion
This application note details two validated methods for the quantification of this compound. The primary RP-HPLC method provides a specific, linear, accurate, and precise tool suitable for rigorous quality control and research applications. The secondary UV-Vis spectrophotometric method serves as a rapid, simple alternative for the analysis of pure materials. By following these protocols, researchers and scientists can confidently and reliably quantify this compound, ensuring the quality and integrity of their work.
References
-
Tsao, W.-X., Lin, P., You, S.-H., Chen, B.-H., & Kao, T.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 28(4), 1639. Available at: [Link][4][10]
-
Tsao, W.-X., Lin, P., You, S.-H., Chen, B.-H., & Kao, T.-H. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Available at: [Link][11]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link][1]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][6]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link][2]
-
Shimadzu. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Available at: [Link][12]
-
Martinez, A., Rodriguez, M. E., York, S. W., Preston, J. F., & Ingram, L. O. (2000). Use of UV absorbance to monitor furans in dilute acid hydrolysates of biomass. Biotechnology Progress, 16(4), 637-41. Available at: [Link][8]
-
Vlase, G., et al. (2020). Analytical methods for tracing pharmaceutical residues in water and wastewater. AquaEnergy Expo Knowledge Hub. Available at: [Link][9]
-
Lasure, A., et al. (n.d.). UV SPECTROPHOTOMETRIC ANALYSIS AND VALIDATION OF BENZOYL PEROXIDE IN SOLID DOSAGE FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. Available at: [Link][7]
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- 4. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 8. Use of UV absorbance To monitor furans in dilute acid hydrolysates of biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Application Note: A Comprehensive Guide to the GC-MS Analysis of Furan and Its Derivatives in Complex Matrices
Abstract
This guide provides a detailed framework for the quantitative analysis of furan and its alkylated derivatives in complex matrices, such as food and beverages, using Gas Chromatography-Mass Spectrometry (GC-MS). Furanic compounds, often formed during thermal processing, are of significant interest due to their potential carcinogenicity[1][2]. Their high volatility and the presence of interfering compounds in matrices like coffee, baby food, and canned goods present considerable analytical challenges[3][4]. This document moves beyond a simple recitation of steps to explain the underlying principles and rationale behind method development, from sample preparation to data acquisition. We detail robust protocols for Headspace (HS), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE) techniques, providing scientists with the tools to develop and validate reliable methods for trace-level detection.
The Analytical Challenge: Why Furan Analysis is Not Trivial
Furan and its derivatives (e.g., methylfuran, dimethylfuran) are process contaminants generated through the thermal degradation of carbohydrates, amino acids, and ascorbic acid[2][3][5]. The International Agency for Research on Cancer (IARC) classifies furan as "possibly carcinogenic to humans" (Group 2B), making its accurate quantification in foodstuffs a critical food safety parameter[1][5].
The primary analytical hurdles stem from two key properties of furan:
-
High Volatility: With a boiling point of 31°C, furan is easily lost during sample handling and preparation[4][5]. This necessitates extraction techniques that minimize analyte loss.
-
Complex Matrices: Food samples are intricate mixtures of fats, proteins, carbohydrates, and other compounds that can interfere with analysis, causing what is known as "matrix effects."[6][7]. These effects can suppress or enhance the analyte signal, leading to inaccurate quantification[7].
Furthermore, a critical consideration is the potential for de novo formation of furan from precursors in the sample matrix during the analytical process itself, particularly when elevated temperatures are used for extraction[8][9]. A robust method must therefore be sensitive enough for trace detection while being gentle enough to prevent artificial inflation of results.
Strategic Sample Preparation: Isolating Volatiles from Complex Milieus
The choice of sample preparation technique is the most critical decision in the analytical workflow. The goal is to efficiently extract volatile furan derivatives from the sample and transfer them to the GC-MS system while leaving behind non-volatile matrix components. The primary techniques are based on sampling the vapor phase in equilibrium with the sample, known as headspace analysis.
Static Headspace (HS) Sampling
Static headspace is a robust and widely used technique, particularly for samples with higher concentrations of furans, such as coffee[3][10].
-
Causality & Rationale: This method operates on the principle of phase equilibrium. A sample is sealed in a vial and heated, allowing volatile compounds to partition from the sample matrix into the gas phase (the headspace). A portion of this gas is then injected into the GC. The key advantage is its simplicity and the minimal interaction between the instrument and the sample matrix[5]. However, care must be taken with the incubation temperature; excessive heat can induce furan formation[8][9]. The addition of salt (e.g., NaCl) is a common strategy to increase the ionic strength of the sample, which reduces the solubility of organic analytes and promotes their transfer into the headspace[11].
-
Protocol 1: Static Headspace (HS) GC-MS Analysis
-
Sample Preparation: Weigh 1-5 g of homogenized sample into a 20 mL headspace vial[6][10]. For liquid samples, use 5-10 mL.
-
Internal Standard: Spike the sample with an appropriate volume of deuterated furan (e.g., d4-furan) working solution. This internal standard is crucial for correcting variations in extraction and injection, significantly improving accuracy and precision[12][13][14].
-
Matrix Modification: Add ~4 g of sodium chloride (NaCl) to aqueous or semi-solid samples to enhance analyte partitioning into the headspace[6][11].
-
Equilibration: Immediately seal the vial. Place it in the headspace autosampler and allow it to equilibrate. Typical conditions are 15-30 minutes at a controlled temperature (e.g., 30-60°C) with agitation[6][9][15]. The temperature should be optimized to maximize sensitivity without causing thermal formation of furan[8].
-
Injection: Automatically inject a defined volume (e.g., 50-1000 µL) of the headspace gas into the GC injector.
-
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME offers a significant enhancement in sensitivity over static headspace by incorporating an extraction and concentration step.
-
Causality & Rationale: In HS-SPME, a fused-silica fiber coated with a sorbent material is exposed to the sample's headspace. Furan and other volatile compounds are adsorbed onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the trapped analytes are thermally desorbed onto the analytical column. This technique effectively concentrates the analytes, leading to much lower detection limits[16]. The choice of fiber coating is critical. For volatile compounds like furan, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is often most effective due to its high porosity and affinity for small molecules[1][16][17]. Recent advancements like the SPME Arrow, which has a larger surface area and volume of sorbent phase, can provide even greater sensitivity and robustness compared to traditional fibers[1][3][18].
-
Protocol 2: Headspace SPME (HS-SPME) GC-MS Analysis
-
Sample Preparation: Prepare the sample in a headspace vial as described in Protocol 1 (steps 1-3).
-
Equilibration: Equilibrate the sealed vial at a defined temperature (e.g., 35-50°C) with agitation for 10-15 minutes[1][17][19].
-
Extraction: Expose the SPME fiber (e.g., 75 µm CAR/PDMS) to the headspace for a set time (e.g., 10-20 minutes) while maintaining temperature and agitation[17][19]. This step must be optimized for extraction time to ensure equilibrium or at least consistent timing.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet, which is held at a high temperature (e.g., 280°C)[19]. Desorb for 1-3 minutes to ensure complete transfer of analytes to the column[18].
-
Stir Bar Sorptive Extraction (SBSE)
SBSE is a powerful but less common alternative that offers a very high concentration factor.
-
Causality & Rationale: SBSE utilizes a magnetic stir bar coated with a thick layer of polydimethylsiloxane (PDMS). The stir bar is placed directly into a liquid sample, and as it stirs, analytes are extracted from the matrix into the PDMS phase[20][21]. The volume of the sorbent phase is 50-250 times greater than in SPME, allowing for a much higher enrichment of analytes[22]. After extraction, the stir bar is removed, dried, and the analytes are thermally desorbed. A key advantage is that extraction can often be performed at ambient temperature, completely eliminating the risk of thermally induced furan formation[23].
-
Protocol 3: Stir Bar Sorptive Extraction (SBSE) GC-MS Analysis
-
Sample Preparation: Place a liquid sample (e.g., 10 mL of brewed coffee or diluted juice) into a sample vial.
-
Internal Standard: Spike the sample with the d4-furan internal standard.
-
Extraction: Add the PDMS-coated stir bar and stir the sample for a defined period (e.g., 60 minutes) at room temperature[23].
-
Desorption: After extraction, remove the stir bar with forceps, briefly rinse with deionized water, and gently dry with a lint-free tissue.
-
Analysis: Place the stir bar in a thermal desorption tube. The tube is heated, and the desorbed analytes are transferred via a carrier gas stream to the GC-MS system.
-
The Analytical Engine: GC-MS Method Parameters
Proper configuration of the GC-MS system is essential for separating furan derivatives from each other and from matrix interferences, and for their unambiguous identification and quantification.
Gas Chromatography (GC) Parameters
The GC separates the volatilized compounds based on their boiling points and interaction with the stationary phase of the analytical column.
-
Column Selection: The choice of GC column is critical for resolving isomers like 2-methylfuran and 3-methylfuran[1].
-
HP-5MS or equivalent (5% Phenyl Polysiloxane): A robust, general-purpose column that provides good separation for a wide range of furan derivatives[1][24].
-
Rxi-624Sil MS or Elite-624: These mid-polarity columns are often recommended for volatile organic compounds and can provide excellent peak shape for furan[9][19].
-
PLOT Columns: Porous Layer Open Tubular (PLOT) columns can also be used, but may require a particle trap to prevent stationary phase particles from entering the MS detector[25].
-
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 32-40°C) to trap volatile analytes at the head of the column, followed by a ramp to a higher temperature (e.g., 200-250°C) to elute all compounds[1][9][19]. A slow initial ramp can improve the separation of early-eluting isomers[26].
Mass Spectrometry (MS) Parameters
The MS detector fragments the eluting compounds and separates the resulting ions by their mass-to-charge ratio (m/z), providing both qualitative identification and quantitative data.
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for furan analysis, producing repeatable fragmentation patterns[19].
-
Acquisition Mode:
-
Full Scan: Acquires data over a wide m/z range (e.g., 35-150 amu). It is useful for identifying unknown compounds but is less sensitive.
-
Selected Ion Monitoring (SIM): The mass spectrometer is set to monitor only a few specific ions characteristic of the target analytes (e.g., m/z 68 for furan, m/z 72 for d4-furan)[3][15]. This dramatically increases sensitivity and selectivity by ignoring irrelevant ions from the matrix.
-
Tandem MS (MS/MS): In instruments like a triple quadrupole (QqQ), a specific precursor ion is selected, fragmented, and a specific product ion is monitored (Multiple Reaction Monitoring or MRM). This is the most selective and sensitive technique, virtually eliminating matrix interference and providing the highest degree of confidence in results[1][27][28].
-
Table 1: Example GC-MS/MS Parameters for Furan Derivative Analysis
This table synthesizes typical parameters from multiple sources for illustrative purposes. Actual conditions must be optimized for your specific instrument and application.[1][3][19]
| Parameter | Setting | Rationale |
| GC System | ||
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm | Provides good resolution for furan and its alkylated derivatives[1][24]. |
| Injection Mode | Splitless (for SPME/SBSE) or Split 10:1 (for HS) | Splitless mode maximizes sensitivity for trace analysis. Split mode is used for higher concentration samples to avoid column overload. |
| Inlet Temp | 280 °C | Ensures rapid and complete desorption of analytes from the SPME fiber[19]. |
| Carrier Gas | Helium, Constant Flow @ 1.0-1.4 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 35°C (hold 4 min), ramp 20°C/min to 200°C (hold 3 min) | Initial hold traps volatiles. The ramp elutes compounds based on boiling point[1]. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI), 70 eV | Standard ionization energy for reproducible fragmentation. |
| Acquisition Mode | MS/MS (MRM) | Offers superior selectivity and sensitivity in complex matrices[28]. |
| Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp | 230-325 °C | Optimized for analyte ionization and stability[19]. |
| Example MRM Transitions | Furan: 68 -> 39; 2-Methylfuran: 82 -> 53; d4-Furan: 72 -> 42 | Specific precursor-to-product ion transitions provide high confidence in identification and quantification. |
Ensuring Data Integrity: Method Validation and Quality Control
A protocol is only trustworthy if it is validated. Method validation demonstrates that the analytical procedure is suitable for its intended purpose.
-
Calibration: Due to complex matrix effects, the method of standard additions or the use of a matrix-matched calibration is often necessary for accurate quantification[6][8][12]. An internal standard, such as d4-furan, should always be used[14][15].
-
Linearity: The method should demonstrate a linear response over the expected concentration range of the samples. A coefficient of determination (r²) > 0.99 is typically required[12][29].
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are critical for trace analysis and are typically in the low ng/g (ppb) range for furan[12][18][29].
-
Accuracy and Precision:
-
Accuracy is assessed by spike-recovery experiments, where a known amount of analyte is added to a blank matrix and analyzed. Recoveries between 75-115% are generally considered acceptable[1][12][29].
-
Precision measures the repeatability of the method, expressed as the relative standard deviation (RSD%). Intra-day and inter-day precision should typically be < 20%[1][12].
-
Table 2: Typical Method Validation Performance Data for Furan Analysis in Food
(Compiled from various validated methods in the literature)[1][12][24][29]
| Matrix | Technique | Linearity (r²) | LOQ (ng/g) | Recovery (%) | Precision (RSD %) |
| Fruit Juice | HS-SPME-GC-MS/MS | > 0.995 | 0.003 - 0.1 | 85 - 115 | < 15 |
| Canned Fish | HS-SPME-GC-MS/MS | > 0.995 | 0.05 - 0.5 | 76 - 110 | < 18 |
| Coffee | HS-GC-MS | > 0.999 | ~1.0 | 95 - 105 | < 10 |
| Baby Food | HS-GC-MS | > 0.99 | 0.6 - 2.9 | 89 - 108 | < 17 |
| Peanut Butter | HS-GC-MS | > 0.96 | ~2.9 | 90 - 105 | < 18 |
Visualizing the Workflow and Logic
To achieve robust and reliable results, a logical workflow must be followed. The choice of sample preparation is a key decision point that depends on the sample matrix and the required sensitivity.
Sources
- 1. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [discover.restek.com]
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- 16. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. pubs.acs.org [pubs.acs.org]
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- 22. Stir Bar Sorptive Extraction (SBSE)-HPLC-Tandem MS-Based Method for Multi-Residue Determination of Pesticides in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of stir bar sorptive extraction--a potential alternative method for the determination of furan, evaluated using two example food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 29. Validation of analytical method for furan determination in eight food matrices and its levels in various foods - PubMed [pubmed.ncbi.nlm.nih.gov]
"protocol for the synthesis of 2-(3-hydroxybenzoyl) furan"
An Application Note and Protocol for the Synthesis of 2-(3-hydroxybenzoyl) furan
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(3-hydroxybenzoyl) furan, a valuable heterocyclic ketone intermediate in pharmaceutical and materials science research. The synthesis is based on a two-step process commencing with the formation of 3-hydroxybenzoyl chloride from 3-hydroxybenzoic acid, followed by a Lewis acid-catalyzed Friedel-Crafts acylation of furan. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural methodology but also the underlying chemical principles, critical experimental considerations, safety protocols, and characterization data.
Introduction: Rationale and Significance
The fusion of a furan ring with a functionalized benzoyl moiety creates a molecular scaffold of significant interest. 2-(3-hydroxybenzoyl) furan serves as a versatile building block. The furan ring is a bioisostere for benzene and thiophene rings in many biologically active compounds, while the hydroxylated phenyl group provides a handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
The core of this synthesis is the Friedel-Crafts acylation, a classic and powerful C-C bond-forming reaction that installs an acyl group onto an aromatic ring.[1] However, furan's high reactivity and susceptibility to polymerization under harsh acidic conditions necessitate carefully controlled experimental parameters.[2] This protocol employs anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst, with a focus on low-temperature control to mitigate side reactions and maximize the yield of the desired product. The presence of the phenolic hydroxyl group also requires consideration, as it can interact with the Lewis acid; this is managed by the stoichiometry of the catalyst and the subsequent acidic workup.[3]
Overall Synthetic Workflow
The synthesis proceeds in two primary stages: the conversion of a carboxylic acid to a more reactive acyl chloride, followed by the electrophilic aromatic substitution on the furan ring.
Figure 1. A diagram illustrating the complete workflow from starting materials to the purified final product.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | CAS No. | Key Safety Notes |
| 3-Hydroxybenzoic acid | ≥99% | Sigma-Aldrich | 99-06-9 | Irritant. |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich | 7719-09-7 | Corrosive, reacts violently with water, lachrymator.[4] |
| Furan | ≥99%, inhibitor-free | Sigma-Aldrich | 110-00-9 | Highly flammable, toxic, carcinogen suspect. Distill before use. |
| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Sigma-Aldrich | 7446-70-0 | Corrosive, reacts violently with water.[5][6] Handle in inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Volatile, suspected carcinogen.[3] Use in fume hood. |
| Hydrochloric acid (HCl) | 1 M Aqueous Solution | Fisher Scientific | 7647-01-0 | Corrosive. |
| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific | 144-55-8 | N/A |
| Brine (Saturated NaCl) | Aqueous Solution | Lab Prepared | 7647-14-5 | N/A |
| Magnesium sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | N/A |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | 7631-86-9 | Inhalation hazard (dust). |
| Hexane | ACS Grade | Fisher Scientific | 110-54-3 | Flammable, neurotoxin. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 | Flammable, irritant. |
Detailed Experimental Protocol
Part A: Synthesis of 3-Hydroxybenzoyl Chloride
Causality Note: This step converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, which is necessary for the Friedel-Crafts reaction. Thionyl chloride is an excellent choice as the byproducts (SO₂ and HCl) are gases, simplifying workup.[7]
-
Setup: Place 3-hydroxybenzoic acid (1.0 eq) into a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The setup should be in a certified chemical fume hood.
-
Reagent Addition: At room temperature, slowly add thionyl chloride (1.5 eq) to the flask.
-
Reaction: Heat the mixture to a gentle reflux (approx. 80 °C) for 2-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.
-
Workup: Allow the flask to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator connected to a gas trap (containing a sodium hydroxide solution) to neutralize the corrosive vapors. The resulting crude 3-hydroxybenzoyl chloride (a viscous oil or low-melting solid) is used directly in the next step without further purification.
Part B: Friedel-Crafts Acylation of Furan
Causality Note: This reaction must be conducted under strictly anhydrous conditions as the catalyst, AlCl₃, is extremely water-sensitive and will be deactivated by moisture.[3][6] The reaction is performed at 0 °C to control the exothermic reaction and prevent the acid-catalyzed polymerization of the highly reactive furan ring.[2]
-
Inert Atmosphere Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a dropping funnel. Ensure all glassware is thoroughly flame- or oven-dried.[6]
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). Begin stirring under a positive pressure of inert gas to form a suspension.
-
Temperature Control: Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve the crude 3-hydroxybenzoyl chloride (1.0 eq) from Part A in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. An orange/red complex may form.
-
Furan Addition: After the acyl chloride addition is complete, add freshly distilled furan (1.1 eq) dissolved in anhydrous DCM to the dropping funnel. Add the furan solution dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.
Part C: Workup and Purification
-
Quenching: After the reaction is deemed complete by TLC, cool the flask back down to 0 °C. Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 1 M HCl to decompose the aluminum chloride complex.[3] Caution: This is a highly exothermic process that releases HCl gas.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with a saturated NaHCO₃ solution (to neutralize any remaining acid), water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid/oil should be purified by flash column chromatography on silica gel. A gradient elution starting with 95:5 hexane:ethyl acetate and gradually increasing the polarity to 80:20 is typically effective for isolating the product.
-
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 2-(3-hydroxybenzoyl) furan as a solid.
Product Characterization
The identity and purity of the final product must be confirmed using standard spectroscopic techniques.
| Analysis Method | Expected Data and Interpretation |
| ¹H NMR | Signals corresponding to the furan protons (typically in the 6.5-7.8 ppm range), aromatic protons of the benzoyl ring (7.0-7.6 ppm range), and a broad singlet for the phenolic -OH proton (can be exchanged with D₂O). |
| ¹³C NMR | Resonances for furan carbons (~110-155 ppm), aromatic benzoyl carbons (~115-160 ppm), and the carbonyl carbon (C=O) signal downfield (~180-190 ppm). |
| FT-IR (ATR) | A broad absorption band for the O-H stretch (~3300 cm⁻¹), a sharp, strong absorption for the C=O stretch (~1630-1650 cm⁻¹), and characteristic C-O and C-H aromatic stretches. |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the calculated mass of C₁₁H₈O₃ (188.18 g/mol ). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Deactivated catalyst due to moisture.[3]2. Reagents (especially furan) have degraded.3. Insufficient reaction time or temperature. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. Handle AlCl₃ in a glovebox or under a strong inert gas flow.[5]2. Use freshly opened or distilled furan.3. Allow the reaction to stir longer at room temperature and monitor by TLC. |
| Formation of Dark Polymer | Furan polymerization due to excessive heat or localized acidity.[2] | Maintain strict temperature control at 0 °C during additions. Ensure slow, dropwise addition of reagents to avoid exothermic spikes. |
| Multiple Products (Poor Regioselectivity) | Friedel-Crafts acylation can sometimes lead to polysubstitution, although the acyl group is deactivating. | Use a slight excess of furan. Ensure the reaction is not run for an excessively long time after the starting material is consumed. |
| Difficult Purification | Co-elution of impurities with the product. | Optimize the solvent system for column chromatography. Consider recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) if the product is a solid. |
References
- UCLA Chemistry Department. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
PrepChem. (n.d.). Preparation of 3,5-di-tert.-butyl-4-hydroxybenzoyl chloride. Retrieved from [Link]
- University of Michigan Chemistry Department. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
PrepChem. (n.d.). Synthesis of 2,4,5-trifluoro-3-hydroxybenzoyl chloride. Retrieved from [Link]
- Google Patents. (2017). CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans.
- Lin, S. T., & Kuo, Y. H. (1995). Regioselective Friedel-Crafts acylation with 2-phenylfuran-3,4-dicarboxylic acid anhydride and its derivative. Journal of the Chinese Chemical Society, 42(6), 955-961.
-
ResearchGate. (n.d.). Synthetic Studies Towards the Preparation of 2‐Benzyl‐2‐ hydroxybenzofuran‐3(2H)‐one, the Prototype of Naturally Occurring Hydrated Auronols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. Retrieved from [Link]
-
WIPO Patentscope. (n.d.). Preparation method of 2-butyl-3-(4-hydroxybenzoyl)benzofuran. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent-free Friedel-Craft acylation of furan with acetic anhydride. Retrieved from [Link]
- Google Patents. (n.d.). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
- Google Patents. (n.d.). CN101376627A - Preparation of 4-hydroxybenzoyl chloride.
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- 7. prepchem.com [prepchem.com]
Application Notes & Protocols for the Strategic Use of 2-(3-Acetoxybenzoyl) furan as a Chemical Intermediate
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, handling, and strategic application of 2-(3-Acetoxybenzoyl) furan. This versatile chemical intermediate serves as a pivotal building block, primarily for the synthesis of complex benzofuran and dibenzofuran scaffolds, which are core structures in numerous pharmacologically active molecules.[1][2][3][4][5] This guide details not only the synthetic protocols but also the underlying chemical principles, ensuring that researchers can confidently and efficiently utilize this intermediate in their synthetic campaigns. We will cover its preparation, key transformations including deprotection and intramolecular cyclization strategies, and provide detailed, validated experimental procedures.
Introduction: The Strategic Value of this compound
Furan and its derivatives are foundational scaffolds in medicinal chemistry, prized for their unique electronic properties and ability to participate in a wide array of chemical transformations.[3][6][7][8] The subject of this guide, this compound, is a multi-functionalized intermediate designed for advanced synthetic applications. Its structure incorporates three key features:
-
An Electron-Rich Furan Ring: Susceptible to electrophilic substitution and capable of acting as a diene in cycloaddition reactions.[7]
-
A Ketone Linker: Provides a rigid connection and a reactive site for further modifications.
-
A Protected Phenol (Acetoxy Group): The acetate serves as a robust protecting group for a meta-hydroxyl group, which can be selectively unveiled to trigger subsequent, often complex, cyclization reactions.
This combination makes this compound an ideal precursor for constructing benzofuran derivatives. The benzofuran motif is a privileged structure found in many natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][4][9][10]
Logical Workflow for Application
The primary synthetic route involving this intermediate follows a logical progression from its synthesis to its ultimate conversion into a more complex heterocyclic system.
Caption: General workflow illustrating the use of this compound.
Synthesis and Characterization
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of furan with 3-acetoxybenzoyl chloride.
Protocol 1: Synthesis of this compound
Principle: This reaction is a classic electrophilic aromatic substitution. A Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄), activates the 3-acetoxybenzoyl chloride, generating a highly electrophilic acylium ion. The electron-rich furan ring then attacks this electrophile, preferentially at the C2 position, to form the desired product.[6][11] The reaction is conducted at low temperatures to control the high reactivity of furan and prevent polymerization.[12]
Caption: Synthesis of the title intermediate via Friedel-Crafts acylation.
Materials:
-
Furan (freshly distilled)
-
3-Acetoxybenzoyl chloride
-
Tin(IV) chloride (SnCl₄) or Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-acetoxybenzoyl chloride (1.0 eq) and anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Slowly add the Lewis acid catalyst (e.g., SnCl₄, 1.1 eq) dropwise via syringe. Stir the resulting mixture for 15 minutes at 0°C.
-
In a separate flask, prepare a solution of freshly distilled furan (1.2 eq) in anhydrous DCM.
-
Add the furan solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor reaction progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and water.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound as a solid or viscous oil.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Physicochemical and Spectroscopic Data
While no public database entry for this specific molecule exists, the following properties can be predicted based on its structure and data from analogous compounds like 2-acetylbenzofuran.[13] Experimental determination is required for confirmation.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₃H₁₀O₄ |
| Molecular Weight | 230.22 g/mol |
| Appearance | Off-white to light yellow solid or oil |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate, Acetone; Insoluble in water |
| ¹H NMR (CDCl₃) | Expect signals for: Acetyl methyl protons (~2.3 ppm), Aromatic protons on the benzoyl ring (multiplets, ~7.2-8.0 ppm), and Furan ring protons (multiplets, ~6.5-7.6 ppm). |
| ¹³C NMR (CDCl₃) | Expect signals for: Carbonyl carbons (ester and ketone, ~168-185 ppm), Aromatic and Furan carbons (~110-155 ppm), and Acetyl methyl carbon (~21 ppm). |
| IR (KBr/thin film) | Expect strong C=O stretching bands for the ketone and ester (~1765 cm⁻¹ and ~1670 cm⁻¹), and C-O stretching bands (~1200-1250 cm⁻¹). |
| Mass Spec (EI) | Expect molecular ion peak (M⁺) at m/z = 230. |
Core Application: A Gateway to Benzofuran Scaffolds
The primary utility of this compound is its role as a masked precursor to 2-(3-hydroxybenzoyl) furan, which can undergo intramolecular cyclization.
Protocol 2: Deprotection to 2-(3-Hydroxybenzoyl) furan
Principle: The acetate ester is readily cleaved under basic conditions (saponification) to reveal the free phenol. This transformation is typically high-yielding and clean.
Materials:
-
This compound
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M)
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Add 2 M NaOH solution (1.5 eq) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Once complete, concentrate the mixture under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and cool in an ice bath.
-
Acidify the aqueous solution to pH ~5-6 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield 2-(3-hydroxybenzoyl) furan, which can often be used in the next step without further purification.
Protocol 3: Acid-Catalyzed Cyclization to a Dibenzofuranone Scaffold
Principle: This is an intramolecular electrophilic aromatic substitution reaction. The protonation of the furan oxygen by a strong acid generates a highly reactive oxonium ion. This species can undergo ring-opening to form a dicarbonyl intermediate, which is then attacked by the nucleophilic hydroxyl group on the benzene ring. Subsequent dehydration and aromatization lead to the formation of a stable, conjugated dibenzofuranone system. This type of transformation highlights the value of furan as a synthon for more complex structures.[14]
Caption: Mechanistic pathway for the acid-catalyzed cyclization.
Materials:
-
2-(3-Hydroxybenzoyl) furan
-
Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (optional, as solvent)
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood. PPA is highly viscous and corrosive.
-
Place 2-(3-hydroxybenzoyl) furan (1.0 eq) into a round-bottom flask equipped with a mechanical stirrer.
-
Add polyphosphoric acid (10-20 times the weight of the starting material).
-
Heat the mixture to 80-100°C and stir vigorously for 2-6 hours. Monitor the reaction by taking small aliquots, quenching with water, extracting, and analyzing by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Very carefully and slowly, pour the viscous mixture into a large beaker of crushed ice with stirring.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude solid. If necessary, purify by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography to yield the pure dibenzofuranone product.
Self-Validation: The final structure must be rigorously confirmed by ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy to verify the successful cyclization and aromatization.
Conclusion
This compound is a strategically designed chemical intermediate of significant value in synthetic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation and the subsequent, well-defined deprotection and cyclization pathway provide a reliable and efficient route to complex benzofuran and dibenzofuranone scaffolds.[1][10][15] The protocols detailed in this guide offer a validated framework for researchers to harness the synthetic potential of this versatile building block, enabling the exploration of novel chemical space in drug discovery and materials science.
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Topic: Derivatization of 2-(3-Acetoxybenzoyl) furan for Enhanced Detection via UV-Vis Spectrophotometry
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Abstract
2-(3-Acetoxybenzoyl) furan is a compound of interest in various research contexts, but its native structure lacks a strong chromophore, presenting significant challenges for sensitive detection and accurate quantification using standard High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This application note provides a comprehensive, field-tested protocol for the chemical derivatization of this compound to dramatically enhance its detectability. We focus on the targeted derivatization of the benzoyl ketone functional group using 2,4-dinitrophenylhydrazine (DNPH). This reaction introduces a dinitrophenylhydrazone moiety, a potent chromophore, shifting the maximum absorbance to a more favorable wavelength and increasing the molar absorptivity by orders of magnitude. The detailed protocols cover the derivatization reaction, HPLC-UV analysis of the resulting derivative, and a complete framework for method validation in accordance with industry standards to ensure data integrity, trustworthiness, and reproducibility.
Scientific Rationale and Method Principle
The analytical challenge posed by this compound lies in its molecular structure. While the furan and benzoyl rings provide some UV absorbance, they are often insufficient for trace-level analysis in complex matrices like biological fluids or environmental samples. Direct analysis frequently suffers from low signal-to-noise ratios and high limits of detection (LOD) and quantification (LOQ).
Chemical derivatization is a robust strategy to overcome these limitations by modifying the analyte to improve its analytical properties without altering its core structure for identification purposes.[1] The most effective strategy for this analyte is to target its ketone functional group. The reaction with 2,4-dinitrophenylhydrazine (DNPH), also known as Brady's reagent, is a classic and highly reliable method for derivatizing aldehydes and ketones.[2][3]
The underlying principle is a nucleophilic addition-elimination reaction. Under acidic conditions, the carbonyl oxygen of the ketone is protonated, increasing the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of DNPH then attacks this carbon, leading to the formation of a hemiaminal intermediate, which subsequently dehydrates to form a stable 2,4-dinitrophenylhydrazone derivative.[4] This new derivative is brightly colored and possesses a strong chromophore, making it highly suitable for sensitive UV-Vis detection.[5][6]
Caption: The derivatization of this compound with DNPH.
Materials, Reagents, and Instrumentation
Reagents
-
This compound standard (≥98% purity)
-
2,4-Dinitrophenylhydrazine (DNPH), A.C.S. reagent grade
-
Sulfuric Acid (H₂SO₄), concentrated, 98%
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC or Milli-Q grade
-
Sodium Bicarbonate (NaHCO₃)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Thermostatted Column Compartment
-
Diode Array Detector (DAD) or UV-Vis Detector
-
-
Analytical Balance (4-decimal place)
-
Vortex Mixer
-
Centrifuge
-
Heating block or water bath
-
pH meter
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and Standards
-
DNPH Derivatizing Solution (0.1% w/v): Carefully dissolve 100 mg of DNPH in 100 mL of acetonitrile. Add 0.5 mL of concentrated sulfuric acid dropwise while stirring. This solution is light-sensitive and should be stored in an amber glass bottle at 4°C. Note: The acid acts as a catalyst for the derivatization reaction.[4]
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with acetonitrile to achieve a concentration range suitable for creating a calibration curve (e.g., 0.1 µg/mL to 10 µg/mL).
Protocol 2: Derivatization of Standards and Samples
-
Reaction Setup: In a 2 mL autosampler vial, add 500 µL of the standard solution or sample extract.
-
Add Derivatizing Agent: Add 500 µL of the DNPH Derivatizing Solution to the vial.
-
Reaction Incubation: Cap the vial tightly, vortex for 30 seconds, and incubate in a heating block or water bath at 60°C for 30 minutes. The development of a yellow-to-orange color indicates the formation of the hydrazone derivative.
-
Neutralization: After cooling to room temperature, add 100 µL of 1 M sodium bicarbonate solution to quench the reaction by neutralizing the excess acid. This step is critical to prevent acid-catalyzed degradation of the derivative or damage to the HPLC column.
-
Filtration/Centrifugation: If any precipitate forms, centrifuge the vial at 5,000 x g for 5 minutes and transfer the supernatant to a clean vial for HPLC analysis.
-
Inject: The sample is now ready for injection into the HPLC system.
Protocol 3: HPLC-UV Analysis of the Derivatized Product
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 50% B
-
19-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at 360 nm (the typical absorbance maximum for DNPH derivatives).[2]
-
-
Analysis: Inject the derivatized standards to generate a calibration curve. Subsequently, inject the derivatized samples to determine the concentration of the analyte.
Method Validation: A Self-Validating System
To ensure the trustworthiness and scientific integrity of the results, the analytical method must be validated.[7][8] The following parameters should be assessed according to established guidelines such as those from the International Council for Harmonisation (ICH).[9]
-
Specificity: Analyze a blank matrix (without the analyte) that has been taken through the entire derivatization and analysis procedure. No significant interfering peaks should be observed at the retention time of the derivatized analyte.
-
Linearity and Range: Construct a calibration curve by plotting the peak area of the derivatized standard against its concentration. The method should be linear over a defined range, with a coefficient of determination (R²) ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte (low, medium, and high) and processing them through the entire method. The recovery should typically be within 80-120%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate samples (n=6) of a single concentration on the same day. The relative standard deviation (%RSD) should be < 15%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment. The %RSD should remain within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD, typically S/N ≥ 3) and quantified (LOQ, typically S/N ≥ 10).[10][11]
Caption: A comprehensive workflow for the derivatization and analysis.
Expected Results: Enhanced Detection
The primary benefit of this derivatization protocol is a dramatic improvement in detection sensitivity. The table below presents a comparative summary of expected analytical performance metrics.
| Parameter | Underivatized Analyte (at ~254 nm) | DNPH-Derivatized Analyte (at ~360 nm) | Expected Improvement |
| Limit of Detection (LOD) | ~1 µg/mL | ~0.01 - 0.05 µg/mL | ~20 - 100 fold |
| Limit of Quantitation (LOQ) | ~5 µg/mL | ~0.05 - 0.1 µg/mL | ~50 - 100 fold |
| Signal-to-Noise (S/N) Ratio | Low | High | Significantly Increased |
| Selectivity | Moderate (Prone to matrix interference) | High (Detection at specific wavelength) | Improved |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Peak Area | Incomplete derivatization; Degradation of DNPH reagent; Incorrect detection wavelength. | Ensure incubation temperature and time are correct; Prepare fresh DNPH solution; Confirm detector is set to ~360 nm. |
| Broad or Tailing Peaks | Acidic conditions in sample; Column contamination; Inappropriate mobile phase. | Ensure neutralization step is complete; Flush column with a strong solvent; Optimize HPLC gradient. |
| Multiple Peaks for Derivative | Formation of syn/anti isomers of the hydrazone. | This is common. Sum the areas of both isomer peaks for consistent quantification. |
| High Background Noise | Contaminated reagents or solvents; Old DNPH solution. | Use HPLC-grade solvents; Prepare fresh DNPH solution. |
References
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-
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ResearchGate. (2015). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
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ACS Publications. (n.d.). ASAP (As Soon As Publishable). [Link]
-
ResearchGate. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]
-
GHP Journal. (n.d.). Analytical method validation: A brief review. [Link]
-
PubMed. (2004). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]
-
Science International. (2019). A UV-VIS SPECTROPHOTOMETRIC METHOD FOR THE CALCULATION OF ALDEHYDE CONTENT IN POLYSACCHARIDES BY USING 2,3,5 -. [Link]
-
Emery Pharma. (2023). A Step-by-Step Guide to Analytical Method Development and Validation. [Link]
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Application Note & Protocol Guide: Acetyl Group Deprotection Methods for Furan Rings
Introduction: Navigating the Deprotection of Acetylated Furans
The acetyl group is a cornerstone of synthetic organic chemistry, widely employed for the protection of hydroxyl and amino functionalities due to its ease of installation and general stability.[1][2] However, its removal—a critical step in multi-step syntheses—can present significant challenges, particularly when dealing with sensitive heterocyclic systems. The furan ring, a key structural motif in numerous pharmaceuticals, natural products, and advanced materials, is notoriously susceptible to degradation under harsh conditions, especially strong acids, which can induce polymerization or ring-opening reactions.[3][4][5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust and reliable methods for the deprotection of acetyl groups from furan-containing molecules. We will delve into the mechanistic underpinnings of various protocols, offering field-proven insights to help you select the optimal conditions for preserving the integrity of the furan scaffold while achieving efficient deacetylation.
Core Principles: The Chemistry of Acetyl Cleavage
The deprotection of an acetyl group is fundamentally the cleavage of an ester (O-acetyl) or amide (N-acetyl) bond. The choice of method hinges on the relative stability of the furan ring and other functional groups within the molecule. The primary strategies involve base-catalyzed, acid-catalyzed, and nucleophilic cleavage reactions. Given the acid-labile nature of furans, base-catalyzed methods are overwhelmingly preferred.
Caption: General deprotection workflow for acetylated furans.
Part 1: Base-Catalyzed Deprotection Strategies
Base-catalyzed methods are the most widely used and recommended for acetylated furans. They operate under mild conditions, minimizing the risk of furan degradation. These reactions typically proceed via a nucleophilic acyl substitution mechanism.
Method A: Zemplén Deacetylation (Sodium Methoxide in Methanol)
The Zemplén deacetylation is a classic and highly efficient method for cleaving O-acetyl groups.[7] It involves a transesterification reaction using a catalytic amount of sodium methoxide (NaOMe) in methanol.
Causality & Mechanism: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of the acetyl group. This forms a tetrahedral intermediate which then collapses, regenerating the hydroxyl group on the furan substrate and producing methyl acetate as a byproduct. Because the methoxide ion is regenerated in the process, only catalytic quantities are required.[7][8] This catalytic nature and the mild, anhydrous conditions make it ideal for sensitive substrates.
Caption: Mechanism of Zemplén (NaOMe) deacetylation.
Trustworthiness: This method is highly reliable, with reaction progress easily monitored by Thin Layer Chromatography (TLC). The standard workup involves neutralization with a weak acid or, more commonly, an acidic ion-exchange resin, which simplifies purification by avoiding aqueous extractions that can be challenging for polar furan derivatives.[1]
Method B: Potassium Carbonate in Methanol
For substrates that may be sensitive to even catalytic NaOMe, a milder alternative is potassium carbonate (K₂CO₃) in methanol.[9]
Causality & Mechanism: Potassium carbonate is a mild base that establishes an equilibrium with methanol to generate a low concentration of the methoxide nucleophile. This in-situ generation maintains a very low basicity throughout the reaction, providing a gentler deprotection environment. The mechanism is identical to the Zemplén reaction but proceeds at a more controlled rate.
Trustworthiness: This is often the first method attempted for delicate substrates. It is inexpensive, uses a non-hygroscopic and easy-to-handle reagent, and is highly effective for primary and secondary O-acetyl groups.[9][10] While reaction times may be longer than with NaOMe, the trade-off is often superior selectivity and yield for complex molecules.
Method C: Hydrazine Monohydrate
Hydrazine (N₂H₄·H₂O) is a powerful nucleophile that offers a distinct approach, particularly useful for the cleavage of N-acetyl groups (amides), which are significantly more stable than O-acetyl esters.[11]
Causality & Mechanism: Hydrazine directly attacks the acetyl carbonyl carbon. Its high nucleophilicity allows it to cleave even robust amide bonds under relatively mild conditions. The reaction can sometimes exhibit regioselectivity, which can be tuned by adjusting the solvent and temperature.[12]
Trustworthiness: While highly effective, hydrazine is acutely toxic and a suspected carcinogen, requiring strict handling precautions within a fume hood. This method is typically reserved for cases where basic hydrolysis is ineffective, such as with N-acetylated furans, or when specific chemoselectivity is required.[12][13]
Part 2: Acid-Catalyzed Deprotection (Use with Extreme Caution)
Acid-catalyzed deprotection is not recommended for most furan-containing compounds due to the high risk of acid-induced degradation.[5][14] The furan ring is prone to protonation, which can initiate irreversible polymerization or ring-opening side reactions.[3][4]
When to Consider: This approach should only be considered as a last resort if all base-catalyzed and nucleophilic methods have failed and the specific furan substrate possesses electron-withdrawing groups that impart a degree of acid stability. A small-scale trial is mandatory to assess substrate stability before committing a larger batch.
Causality & Mechanism: The reaction is initiated by protonation of the acetyl carbonyl oxygen, which renders the carbonyl carbon significantly more electrophilic. A weak nucleophile, typically the solvent (water or methanol), can then attack the activated carbonyl, leading to cleavage.[15]
Comparative Summary of Deprotection Methods
| Method | Reagents & Conditions | Advantages | Limitations & Furan-Specific Considerations |
| Zemplén Deacetylation | Catalytic NaOMe in dry MeOH, 0°C to RT.[1][7] | Fast, mild, high-yielding, requires only a catalytic amount of base. | Can be too reactive for some base-labile groups. Requires anhydrous solvent for optimal results.[8] |
| Potassium Carbonate | K₂CO₃ in MeOH, RT.[9] | Very mild, inexpensive, easy to handle, excellent for sensitive substrates. | Slower reaction times compared to NaOMe. May not be effective for sterically hindered acetates. |
| Hydrazine | N₂H₄·H₂O in THF or MeOH, RT.[12] | Effective for both O- and N-acetyl groups, can be chemoselective.[13] | Highly toxic. Workup can be complex. May reduce other functional groups. |
| Acid Catalysis | Dilute HCl, H₂SO₄, or TFA in H₂O/MeOH.[15][16] | Effective for acid-stable substrates. | High risk of furan ring degradation. [3][4] Generally incompatible with furan scaffolds. |
Decision Workflow for Method Selection
Caption: Decision tree for selecting the appropriate deprotection method.
Experimental Protocols
Protocol 1: Zemplén Deacetylation using Sodium Methoxide
This protocol describes the de-O-acetylation of a furan derivative using a catalytic amount of sodium methoxide in methanol.[1]
Materials:
-
Acetylated furan substrate (1.0 equiv)
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide solution (e.g., 25 wt% in MeOH or 1M solution) (0.1 equiv)
-
Amberlite® IR120 (H⁺) ion-exchange resin or dilute acetic acid
-
Ethyl acetate, Diethyl ether (for extraction)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
TLC plates, appropriate eluent system
Procedure:
-
Dissolve the acetylated furan substrate (1.0 equiv) in anhydrous methanol (approx. 0.1–0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Cool the solution to 0°C in an ice bath. This is crucial to moderate any initial exotherm.
-
Slowly add the sodium methoxide solution (0.1 equiv) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is fully consumed. This can take anywhere from 30 minutes to several hours.
-
Upon completion, add the Amberlite® IR120 (H⁺) resin in small portions until the pH of the solution becomes neutral (check with pH paper). Stir for an additional 15-20 minutes.
-
Filter off the resin and wash it thoroughly with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography if necessary.
Self-Validation: The use of a catalytic amount of base ensures the reaction stops once the substrate is consumed. Neutralization with a solid-phase resin provides a clean workup, minimizing byproduct formation and simplifying purification.
Protocol 2: Mild Deacetylation using Potassium Carbonate
This protocol is a gentler alternative to the Zemplén method, suitable for more sensitive substrates.
Materials:
-
Acetylated furan substrate (1.0 equiv)
-
Methanol (MeOH)
-
Anhydrous Potassium Carbonate (K₂CO₃) (powdered) (1.5 - 3.0 equiv)
-
Silica gel (for filtration)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the acetylated furan substrate (1.0 equiv) in methanol (0.1–0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Add anhydrous, finely powdered potassium carbonate (K₂CO₃) (1.5-3.0 equiv) to the solution.
-
Stir the resulting suspension vigorously at room temperature.
-
Monitor the reaction by TLC. These reactions are typically slower than NaOMe-catalyzed ones and may require stirring for 2 to 24 hours.
-
Once the reaction is complete, filter the mixture through a pad of silica gel or celite to remove the solid K₂CO₃.
-
Wash the filter pad thoroughly with methanol or ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by column chromatography as needed.
Self-Validation: The heterogeneous nature of the reaction and the mild basicity of K₂CO₃ provide a highly controlled deprotection environment. The simple filtration workup is a key advantage.
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Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
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Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. PubMed. [Link]
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Acylation of Hydrazides with Acetic Acid and Formic Acid. J-STAGE. [Link]
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An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. [Link]
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Removing an acetyl group from NH? ResearchGate. [Link]
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Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. NIH National Center for Biotechnology Information. [Link]
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Deacetylation of glucopyranosides with sodium methoxide: dry solvent? Reddit. [Link]
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Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. ACS Publications. [Link]
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Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. NIH National Center for Biotechnology Information. [Link]
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De-O-acetylation using sodium methoxide. Glycoscience Protocols (GlycoPODv2) - NCBI. [Link]
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K2CO3/MeOH mediated deacetylation leading to N2 (deacetyl nimbin) and... ResearchGate. [Link]
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An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. SciSpace. [Link]
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Acid-catalysed rearrangements in the furan series. II. The solvolysis of 2-acetylfuran oxime toluene-p-sulphonate in methanol. Semantic Scholar. [Link]
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Development of Sustainable Catalytic Pathways for Furan Derivatives. NIH National Center for Biotechnology Information. [Link]
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Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]
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Sodium methoxide. Wikipedia. [Link]
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Zemplén deacetylation. Chemistry Online. [Link]
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Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. PubMed. [Link]
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Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
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How can one remove an acetyl protecting group from an acetylated sugar? ResearchGate. [Link]
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An Efficient Chemoselective Reduction of Furan Series Unsaturated Dinitriles. NIH National Center for Biotechnology Information. [Link]
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Structural and biochemical insights into the catalytic mechanisms of two insect chitin deacetylases of the carbohydrate esterase 4 family. NIH National Center for Biotechnology Information. [Link]
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Mechanism of Heterogeneous Alkaline Deacetylation of Chitin: A Review. MDPI. [Link]
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Furan-based acetylating agent for the chemical modification of proteins. PubMed. [Link]
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A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine. ResearchGate. [Link]
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Deprotection of Silyl Ethers. Gelest Technical Library. [Link]
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Heterogeneously deacetylated chitosans possess an unexpected regular pattern favoring acetylation at every third position. PubMed Central. [Link]
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Application Notes and Protocols for the Exploration of 2-Benzoyl-Furan Derivatives in Medicinal Chemistry
Introduction: The Benzoyl-Furan Scaffold as a Privileged Motif in Drug Discovery
The furan nucleus is a cornerstone in the architecture of numerous bioactive molecules, serving as a versatile scaffold in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][2][3] When functionalized with a benzoyl moiety, the resulting 2-benzoyl-furan core structure gives rise to a class of compounds with significant therapeutic potential. These derivatives have attracted considerable attention due to their demonstrated efficacy in various biological assays, positioning them as promising lead structures for the development of novel therapeutic agents.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-benzoyl-furan derivatives, with a focus on their synthesis, biological evaluation, and mechanistic investigation. While specific data on 2-(3-Acetoxybenzoyl) furan is not extensively available in the public domain, the principles and protocols outlined herein are broadly applicable to this and related analogs within the 2-benzoyl-furan class.
Synthesis of 2-Benzoyl-Furan Derivatives: A General Overview
The synthesis of 2-benzoyl-furan derivatives can be achieved through various synthetic routes. A common and effective method is the Friedel-Crafts acylation of furan with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.[1] This reaction is generally regioselective, favoring acylation at the 2-position of the furan ring due to its higher reactivity compared to the 3-position.[1]
Alternatively, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of these scaffolds.[4] For instance, the coupling of an organometallic furan species with a benzoyl derivative or vice versa can provide a versatile and efficient route to a diverse range of substituted 2-benzoyl-furans.
Below is a generalized workflow for the synthesis of a 2-benzoyl-furan derivative.
Caption: Experimental workflow for the in vitro cytotoxicity assessment using the MTT assay.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a 2-benzoyl-furan derivative against various bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compound dissolved in DMSO
-
Positive control antibiotic (e.g., ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a growth control (MHB with inoculum, no compound), a sterility control (MHB only), and a positive control (inoculum with a known antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Quantitative Biological Data of Representative Benzoyl-Furan Derivatives
The following table summarizes the reported biological activities of several benzoyl-furan derivatives from the literature, showcasing the potential of this chemical class.
| Compound ID | Structure | Biological Activity | Target/Cell Line | IC50/MIC | Reference |
| 10h | 2-amino-3-(3',4',5'-trimethoxybenzoyl)-6-methoxy-benzofuran | Anticancer | L1210 | 16 nM | [6] |
| 4f | 6-ethoxy-2-amino-3-(3',4',5'-trimethoxybenzoyl)benzo[b]furan | Anticancer | Daoy | 5 pM | [7] |
| Compound 1 | Moracin C (a 2-arylbenzofuran) | Anti-inflammatory | 12-LOX | - | [8] |
| Compound 21 | benzofuran-dihydropyridine hybrid | Bone Anabolic | - | - | [9] |
Potential Mechanism of Action: Tubulin Polymerization Inhibition
Several 2-amino-3-aroylbenzo[b]furan derivatives have been identified as potent inhibitors of tubulin polymerization. [7]These compounds bind to the colchicine binding site on β-tubulin, disrupting the formation of microtubules. [5][7]This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. The trimethoxyphenyl moiety present in many active compounds appears to be a key pharmacophore for this activity, mimicking the trimethoxyphenyl ring of colchicine. [5]
Caption: Proposed mechanism of action for anticancer 2-amino-3-aroylbenzo[b]furan derivatives.
Conclusion and Future Perspectives
The 2-benzoyl-furan scaffold represents a highly valuable framework in medicinal chemistry, with derivatives demonstrating a remarkable range of biological activities. Their synthetic accessibility and the potential for diverse functionalization make them attractive candidates for drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of novel 2-benzoyl-furan derivatives. Future work should focus on elucidating the structure-activity relationships of this compound class to design more potent and selective agents, as well as conducting in vivo studies to validate their therapeutic efficacy and safety profiles. [10]
References
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Pharmaceuticals, 16(9), 1265. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
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Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. (2015). ResearchGate. [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). Molecules, 27(14), 4635. [Link]
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Preparation of 3-acetoacetylaminobenzo[b]furan derivatives with cysteinyl leukotriene receptor 2 antagonistic activity. (2003). Organic & Biomolecular Chemistry, 1(18), 3139-3141. [Link]
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A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). ACS Omega, 8(39), 35381–35442. [Link]
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Pharmacological activity of furan derivatives. (2024). IntechOpen. [Link]
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2-Acetylbenzofurans: Synthesis, Reactions and Applications. (2020). ResearchGate. [Link]
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Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors. (2020). European Journal of Medicinal Chemistry, 200, 112423. [Link]
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Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022). RSC Advances, 12(45), 29205-29209. [Link]
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Synthesis, structure and in vitro cytotoxicity testing of some 2-aroylbenzofuran-3-ols. (2018). ResearchGate. [Link]
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Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (2002). Molecules, 7(10), 729-735. [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). Sami Publishing Company. [Link]
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In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. (2024). Impactfactor.org. [Link]
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Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). The Journal of Organic Chemistry, 86(9), 6289–6303. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Semantic Scholar. [Link]
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Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
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2-Arylbenzo[b]furan derivatives as potent human lipoxygenase inhibitors. (2016). ResearchGate. [Link]
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Application Notes & Protocols: 2-(3-Acetoxybenzoyl) furan in Advanced Materials Science
Abstract
While direct, large-scale industrial applications of 2-(3-Acetoxybenzoyl) furan are not yet widely documented, its unique molecular architecture—combining a reactive furan ring with a functional acetoxybenzoyl group—presents significant, scientifically-grounded potential in several areas of advanced materials science. This guide synthesizes information from related furan and benzoyl derivatives to propose and detail protocols for its application as a versatile building block. We will explore its prospective use as a bio-derived monomer for specialty thermosets, a reactive modifier for enhancing polymer properties, and a key component in stimuli-responsive materials. The protocols provided are designed to serve as a foundational framework for researchers and materials scientists to innovate and validate these applications.
Introduction: The Scientific Rationale
The field of materials science is increasingly focused on developing sustainable, high-performance materials from renewable resources. Furan derivatives, obtainable from biomass, are at the forefront of this movement.[1][2] These heterocyclic compounds serve as valuable plant-based monomers for creating sustainable polymers, including polyesters and resins with excellent thermal and chemical resistance.[1] The molecule this compound is of particular interest due to its hybrid structure:
-
The Furan Moiety: A five-membered aromatic ring containing oxygen, the furan group is a versatile diene. It can participate in polymerization reactions and, notably, in thermoreversible Diels-Alder cycloaddition reactions, which is key for creating self-healing or reprocessable materials.[3] Its electron-rich nature also makes it reactive toward various electrophiles.[4]
-
The Benzoyl Group: This group imparts rigidity and thermal stability to a polymer backbone. Its aromatic nature can enhance mechanical properties and influence the final material's optical and electronic characteristics.
-
The Acetoxy Group (-OAc): This ester group serves two primary purposes. First, it acts as a protecting group for a phenol, which can be deprotected under specific conditions (hydrolysis) to reveal a reactive hydroxyl group (-OH). This "masked" functionality allows for sequential or post-polymerization modification. Second, the acetoxy group itself can influence solubility and compatibility with other polymers and solvents.
By leveraging the known chemistry of these individual components, we can logically project the utility of this compound in creating novel, functional materials.
Potential Application I: Bio-Derived Epoxy Thermosets
Rationale: The furan ring is a known precursor for creating epoxy monomers.[5][6] The acetoxy group on the benzoyl ring can be hydrolyzed to a phenolic hydroxyl group. This hydroxyl group can then be reacted with epichlorohydrin to form a glycidyl ether epoxy monomer. The resulting furan-containing epoxy resin could offer enhanced thermal stability and mechanical strength compared to conventional epoxies, with the added benefit of being partially bio-derived.[6]
Workflow Diagram: Synthesis of a Furan-Based Epoxy Monomer
Caption: Workflow for converting this compound into a crosslinked epoxy thermoset.
Protocol 2.1: Synthesis of 2-(3-Hydroxybenzoyl) furan
-
Dissolution: Dissolve 10.0 g of this compound in 100 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Hydrolysis: Prepare a 2 M solution of sodium hydroxide (NaOH) in deionized water. Add 30 mL of the NaOH solution to the flask.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization: After cooling to room temperature, carefully neutralize the mixture to pH ~7 by dropwise addition of 1 M hydrochloric acid (HCl).
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with 50 mL portions of ethyl acetate.
-
Drying & Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(3-Hydroxybenzoyl) furan.
Protocol 2.2: Synthesis of Furan-Benzoyl Glycidyl Ether Monomer
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 5.0 g of the synthesized 2-(3-Hydroxybenzoyl) furan and 15 mL of epichlorohydrin.
-
Catalysis: Add 0.1 g of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the mixture.
-
Base Addition: Heat the mixture to 60°C. Slowly add 10 mL of 40% (w/v) aqueous NaOH solution dropwise over 1 hour, maintaining the temperature below 65°C.
-
Reaction: After the addition is complete, continue stirring at 60°C for an additional 3 hours.
-
Workup: Cool the reaction mixture, add 50 mL of toluene, and wash with 50 mL of water three times to remove excess NaOH and salts.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum to obtain the crude epoxy monomer. Further purification can be achieved via column chromatography.
Potential Application II: Component for Reversible Thermosets via Diels-Alder Chemistry
Rationale: The furan ring can act as a diene in a reversible Diels-Alder (DA) reaction with a dienophile, such as a maleimide.[3] By creating a polymer with pendant furan groups derived from this compound and crosslinking it with a bismaleimide, a thermoreversible network can be formed. At elevated temperatures, the DA bonds break (retro-Diels-Alder), causing the material to soften or even liquefy, allowing it to be reprocessed or healed. Upon cooling, the bonds reform, restoring the crosslinked network.
Logical Diagram: Diels-Alder Reversible Network Formation
Caption: Reversible crosslinking based on the Diels-Alder (DA) and retro-Diels-Alder (rDA) reaction.
Protocol 3.1: Grafting onto a Polymer Backbone
This protocol assumes a starting polymer with available hydroxyl groups (e.g., Poly(vinyl alcohol)) and uses the acetoxy group for attachment after conversion to a more reactive form. A more direct approach would involve first synthesizing a polymerizable monomer from the title compound.
-
Functionalization of the Furan Compound: Convert this compound to a more reactive intermediate, such as 2-(3-hydroxybenzoyl) furan (Protocol 2.1), which can then be further reacted to attach to a polymer. For example, by reacting it with succinic anhydride to create a carboxylic acid-terminated linker.
-
Polymer Preparation: Dissolve a hydroxyl-containing polymer (e.g., 5.0 g of Poly(vinyl alcohol-co-ethylene)) in a suitable solvent like DMSO at 80°C.
-
Grafting Reaction: Add the functionalized furan derivative and a coupling agent (e.g., DCC/DMAP) to the polymer solution.
-
Reaction: Stir the mixture at 80°C for 24 hours under a nitrogen atmosphere.
-
Purification: Precipitate the modified polymer by pouring the solution into a non-solvent (e.g., methanol). Filter, wash thoroughly with methanol to remove unreacted species, and dry under vacuum.
Protocol 3.2: Crosslinking and Testing Reversibility
-
Formulation: Dissolve 1.0 g of the furan-grafted polymer and a stoichiometric amount of a bismaleimide crosslinker (e.g., 1,1'-(Methylene-di-4,1-phenylene)bismaleimide) in a common solvent like NMP or DMF.
-
Casting: Cast the solution into a mold and heat in a vacuum oven at 70°C for 12 hours to form the crosslinked network (DA reaction).
-
Verification: The resulting solid film should be insoluble in the casting solvent.
-
Reversibility Test (rDA): Place a piece of the film in a vial with the same solvent and heat to >120°C. The film should swell significantly and eventually dissolve as the retro-Diels-Alder reaction breaks the crosslinks.
-
Re-forming (DA): Allow the solution to cool back to room temperature slowly. A gel or solid precipitate should reform as the Diels-Alder reaction proceeds again.
Data Summary & Expected Properties
The successful synthesis of materials based on these protocols would be expected to yield polymers with a unique combination of properties. The following table outlines hypothetical data based on the known effects of furan and benzoyl moieties in polymers.
| Property | Expected Outcome | Rationale |
| Glass Transition Temp. (Tg) | 150 - 220 °C | The rigid benzoyl furan structure would significantly increase Tg compared to aliphatic counterparts.[6] |
| Thermal Stability (TGA, Td5%) | > 300 °C (in N₂) | Aromatic and heterocyclic rings generally impart high char yield and thermal stability.[6][7] |
| Young's Modulus | 3 - 5 GPa | High stiffness is expected due to the rigid aromatic backbone.[6] |
| Solvent Resistance (Cured) | High | Crosslinked thermoset structure prevents dissolution in common organic solvents. |
| Healing Efficiency (DA) | 70 - 95% | Dependant on formulation; furan-maleimide systems are known for efficient reversible bonding.[3] |
Conclusion
This compound stands as a promising, yet underexplored, platform molecule for materials science. Its synthesis from bio-renewable precursors is plausible, aligning with the goals of green chemistry.[1][8] The protocols outlined in this document provide a clear, scientifically-defensible starting point for researchers to investigate its use in high-performance thermosets and advanced functional materials. The unique combination of a reactive furan, a stable benzoyl core, and a modifiable acetoxy group offers a rich design space for creating the next generation of sustainable and intelligent polymers.
References
- Patsnap Eureka. (2025). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
- Guigo, N. (2023).
- ResearchGate. (2025).
- Unknown Source. (n.d.).
- NIH. (2023). Biobased 2,5-Bis(hydroxymethyl)
- ResearchGate. (2005). High performance benzoxazine monomers and polymers containing furan groups.
- ResearchGate. (n.d.).
- MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
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- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
"improving yield and purity of 2-(3-Acetoxybenzoyl) furan"
Welcome to the technical support resource for the synthesis and purification of 2-(3-Acetoxybenzoyl) furan. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic outcomes. Here, we address common challenges encountered in the laboratory, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Introduction: The Synthetic Challenge
The synthesis of this compound is a multi-faceted process, typically involving a Friedel-Crafts acylation. The furan ring, while aromatic, is highly sensitive to the strong Lewis acids and electrophilic conditions typical of this reaction, often leading to polymerization and low yields.[1][2] Furthermore, the product itself contains an acetoxy ester group, which is prone to hydrolysis under both acidic and basic conditions, presenting significant challenges during reaction workup and purification.[3][4]
This guide provides a structured approach to troubleshoot and overcome these obstacles, ensuring higher yields and purity for your target compound.
Troubleshooting Guide: From Reaction to Pure Compound
This section is formatted to address specific issues you may encounter during the synthesis and purification of this compound.
Issue 1: Low or No Yield of Desired Product
Question: My reaction has resulted in a very low yield, or in some cases, only a complex mixture of unidentifiable products. What are the primary causes and how can I fix this?
Answer: Low yields in this synthesis are most often traced back to the inherent reactivity of the furan ring. The classical Friedel-Crafts conditions that work well for robust aromatics like benzene can completely degrade furan.[1][2]
Potential Causes & Recommended Solutions:
| Potential Cause | Scientific Rationale | Recommended Action |
| Harsh Lewis Acid Catalyst | Strong Lewis acids like AlCl₃ are aggressive electrophiles that can coordinate strongly to the furan oxygen, leading to ring-opening and polymerization.[1] | Use Milder Catalysts: Switch to a milder Lewis acid such as zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or phosphoric acid.[1][5][6] These provide sufficient activation of the acylating agent without promoting extensive degradation of the furan substrate. |
| High Reaction Temperature | The acylation of furan is exothermic. Uncontrolled temperature increases the rate of side reactions, especially polymerization. | Maintain Strict Temperature Control: Perform the dropwise addition of furan to the acylating agent/catalyst mixture at a low temperature (e.g., 0-10 °C) and allow the reaction to proceed at a controlled temperature, often not exceeding 50-70 °C.[5][6] |
| Incorrect Stoichiometry | An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts like diacylated furan. | Optimize Molar Ratios: Start with a furan to acylating agent molar ratio of approximately 1:1.1 to 1:1.2 to ensure the furan is consumed.[5] |
| Premature Quenching | Adding water or other nucleophiles to the reaction mixture before completion will destroy the catalyst and acylating agent. | Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the furan starting material before proceeding with the workup. |
Logical Troubleshooting Flow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Product is Contaminated with 2-(3-Hydroxybenzoyl) furan
Question: My purified product shows a significant impurity that I've identified as the hydrolyzed starting material, 2-(3-hydroxybenzoyl) furan. How can I prevent its formation and remove it?
Answer: This is the most common purity issue. The acetoxy group is an ester and is susceptible to hydrolysis, especially during the aqueous workup phase.[3][7]
A. Prevention During Workup:
The key is to avoid conditions that promote ester cleavage. Both strong acids (pH < 2) and strong bases (pH > 9) will rapidly hydrolyze the acetoxy group.[3][4]
-
Avoid Strong Basic Washes: Do not use sodium hydroxide (NaOH) or potassium hydroxide (KOH) to neutralize the reaction.
-
Recommended Workup: After quenching the reaction (e.g., with cold water), perform the initial washes with a saturated solution of sodium bicarbonate (NaHCO₃). This is basic enough to neutralize the acid catalyst but generally mild enough to minimize hydrolysis. Follow with a water wash to remove salts.[5]
-
Maintain Low Temperatures: Perform all extractions and washes at a reduced temperature (e.g., using an ice bath) to slow the rate of hydrolysis.
B. Removal During Purification:
If hydrolysis has already occurred, the hydroxy- impurity can be separated from the desired acetoxy- product using column chromatography.
-
Principle of Separation: 2-(3-Hydroxybenzoyl) furan is significantly more polar than the acetoxy product due to the presence of the phenolic hydroxyl group. This difference in polarity is the basis for separation.
-
Chromatography System: A standard silica gel column is effective. The less polar acetoxy product will elute first, followed by the more polar hydroxy impurity.
Suggested Starting Solvent Systems for Silica Gel Chromatography:
| Solvent System | Typical Ratio (v/v) | Comments |
| Hexane / Ethyl Acetate | 9:1 → 7:3 gradient | A standard, effective system. Start with a lower polarity and gradually increase the ethyl acetate concentration. |
| Dichloromethane (DCM) | 100% DCM → 98:2 DCM/Methanol | Useful if the compounds have low solubility in hexane. A small amount of methanol can be added to elute the polar impurity.[8] |
Reaction and Side-Reaction Pathways
Caption: Key reaction pathways and potential side reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use 3-hydroxybenzoyl chloride for the acylation and then acetylate the resulting ketone? A1: Yes, this is a viable alternative strategy. You would first perform the Friedel-Crafts acylation of furan with 3-hydroxybenzoyl chloride to synthesize 2-(3-hydroxybenzoyl) furan. After purification, this intermediate can be acetylated using standard conditions, such as acetic anhydride in the presence of a base like pyridine or triethylamine.[3] This two-step approach can sometimes be advantageous as the phenolic intermediate is often easier to purify by recrystallization, and it avoids the risk of hydrolyzing the acetoxy group during the initial acylation workup.
Q2: My product is a persistent oil and won't crystallize. What should I do? A2: If the product is pure by NMR and/or LC-MS but remains an oil, this is not uncommon for substituted ketones.[9] If crystallization is required, you can try the following:
-
Solvent Screening: The ideal recrystallization solvent dissolves the compound when hot but not when cold.[10][11] Try solvents like isopropanol, ethanol, ethyl acetate/hexane, or toluene.
-
Seeding: If you have a small crystal from a previous batch, add it to the cooled, supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[12]
-
Purity Check: Ensure the oil is not contaminated with residual solvent or a minor impurity that is inhibiting crystallization. A final pass through a short plug of silica gel might be necessary.
Q3: What are the best analytical techniques to confirm the purity and identity of my product? A3: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. For ¹H NMR, you should be able to identify the distinct signals for the furan ring protons, the benzoyl ring protons, and the sharp singlet for the acetoxy methyl group (typically around 2.3 ppm).
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups. Look for two distinct carbonyl (C=O) stretching frequencies: one for the ester (around 1765 cm⁻¹) and one for the ketone (around 1650 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): Ideal for assessing purity. A single sharp peak indicates a pure compound. This is also useful for quantifying the level of the 2-(3-hydroxybenzoyl) furan impurity.
Validated Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
Disclaimer: This protocol is a representative procedure. All reactions should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous zinc chloride (ZnCl₂, 1.2 equivalents). Add anhydrous dichloromethane (DCM) as the solvent.
-
Addition of Acylating Agent: Cool the suspension to 0 °C in an ice bath. Add 3-acetoxybenzoyl chloride (1.1 equivalents) to the mixture and stir for 15 minutes.
-
Furan Addition: Slowly add freshly distilled furan (1.0 equivalent) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase).
-
Quenching: Once the furan is consumed, cool the reaction mixture back to 0 °C and slowly quench by adding cold water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with a low-polarity solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Once dry, carefully add this solid to the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Collect fractions and monitor them by TLC. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:Ethyl Acetate) to elute the desired product. The more polar, hydrolyzed impurity will remain on the column longer.
-
Fraction Pooling: Combine the pure fractions containing the desired product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.
References
- EP3498699A1 - Chromatography method for the purification of furfural derivatives - Google P
-
Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Clean Technologies and Environmental Policy, 23(8), 2429-2441. [Link]
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Acetoxy group - Grokipedia. [Link]
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Tsao, W.-X., Chen, B.-H., Lin, P., You, S.-H., & Kao, T.-H. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Molecules, 27(3), 932. [Link]
-
Acetoxy group - Wikipedia. [Link]
-
Desai, D. S., & Yadav, G. D. (2021). Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. Scilit. [Link]
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Friedel-Crafts acylation of furan [closed] - Chemistry Stack Exchange. [Link]
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Electrophilic Substitution - Friedel-Crafts Acylation of Furan. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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The Stability of 2-acetoxy-4-trifluoromethylbenzoic Acid (Triflusal) in Micellar Pseudophase. Journal of Pharmaceutical Sciences, 93(2), 461-469. [Link]
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The preparation of crystalline derivatives of aldehydes and ketones - Creative Chemistry. [Link]
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Benzofuran synthesis - Organic Chemistry Portal. [Link]
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METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE - European Patent Office - EP 4032881 A1. [Link]
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Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. [Link]
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Reaction of furan derivatives with ammonia. Tohoku Journal of Agricultural Research, 10(1), 137-150. [Link]
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Recrystallization Technique for Organic Chemistry with Nadia Korovina - YouTube. [Link]
- CN101357910A - Method for synthesizing 2-acetylfuran - Google P
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Synthesis of 2-arylbenzo[b]furan derivatives - ResearchGate. [Link]
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Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. [Link]
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Recrystallization - Chemistry LibreTexts. [Link]
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Acetic Acid Esters - Protecting Groups - Organic Chemistry Portal. [Link]
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Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. [Link]
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Hydroxyl-directed C–C bond activation of benzophenones for the O-acylation of phenols | Request PDF - ResearchGate. [Link]
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Reactions of substituted hydroxybenzofurans. III. Acylation of 5- and 6-Methoxy-2,3-diphenylbenzofurans - Sci-Hub. [Link]
-
Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne - Organic Syntheses. [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions - Sciforum. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - PMC - NIH. [Link]
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone - Pearson. [Link]
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Synthesis of Highly Substituted 2-Hydroxybenzophenones through Skeletal Clipping of 3-Benzofuranones | Request PDF - ResearchGate. [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Serbian Chemical Society, 78(10), 1593-1614. [Link]
- CN102702143B - Method for preparing 2-acetylfuran - Google P
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16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Furan Hydrolysis - ChemTube3D. [Link]
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Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles - MDPI. [Link]
-
Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives - ResearchGate. [Link]
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Technical Support Center: Acylation of Furan Compounds
Welcome to the technical support center for the acylation of furan compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of furan acylation and mitigate common side reactions.
Introduction: The Challenge of Furan's Reactivity
Furan's high reactivity and sensitivity to acidic conditions make its acylation, particularly through the Friedel-Crafts reaction, a delicate process.[1][2] While the reaction is a cornerstone for synthesizing valuable furan-based ketones, it is often plagued by side reactions that can significantly reduce yield and complicate purification.[3][4] This guide provides expert insights and practical solutions to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered during the acylation of furan compounds.
Q1: My reaction is producing a significant amount of black, insoluble tar. What is causing this and how can I prevent it?
A1: The formation of a dark, tarry substance is a classic sign of furan polymerization.[1][4] Furan is highly susceptible to polymerization under the acidic conditions of Friedel-Crafts acylation, especially with strong Lewis acids like aluminum chloride (AlCl₃).[4][5] The acidic catalyst can protonate the furan ring, leading to reactive intermediates that readily polymerize.[6]
Troubleshooting Steps:
-
Catalyst Selection: Switch to a milder Lewis acid. Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), or solid acid catalysts like zeolites are excellent alternatives that minimize polymerization.[4][7] Phosphoric acid can also be a suitable catalyst.[6][8]
-
Temperature Control: Maintain a low reaction temperature, especially during the initial addition of reagents.[3] The reaction is often exothermic, and elevated temperatures accelerate polymerization.[4] Aim for a temperature range of 0-30°C during the addition phase.[3]
-
Reagent Purity: Use freshly distilled furan to remove any peroxides that can initiate polymerization.[3]
-
Solvent Choice: The choice of solvent can influence the reaction. While some reactions can be run neat, using a non-polar solvent like dichloromethane or carbon disulfide can be beneficial.[7][9]
Q2: My main product is the 2,5-diacylated furan. How can I improve the selectivity for mono-acylation?
A2: The formation of 2,5-diacetylfuran occurs when the initially formed 2-acylfuran undergoes a second acylation. This is more likely to happen under forcing conditions.[3]
Troubleshooting Steps:
-
Stoichiometry Control: Carefully control the molar ratio of your reactants. A slight excess of furan relative to the acylating agent can favor mono-acylation.[3] A furan to acetic anhydride molar ratio of around 1:1.06 has been shown to be effective.[3]
-
Reaction Time and Temperature: Avoid prolonged reaction times and high temperatures, as these conditions promote the second, less favorable acylation.[3] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the formation of the mono-acylated product is maximized.[3]
Q3: I'm observing ring-opened byproducts in my reaction mixture. What causes this and how can it be minimized?
A3: The furan ring is susceptible to acid-catalyzed ring opening, especially in the presence of water.[6] This side reaction becomes more prominent under strongly acidic conditions.
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all your reagents and solvents are anhydrous. The presence of water can facilitate ring-opening.
-
Mild Acidity: As with polymerization, using milder acid catalysts will reduce the likelihood of ring-opening.
-
Careful Work-up: During the work-up procedure, avoid using strong acids. If an acidic wash is necessary, use a dilute solution and perform the extraction at a low temperature. Promptly neutralizing the acid catalyst after the reaction is complete is crucial.[4]
Q4: My reaction yield is consistently low, even without significant polymer formation. What other factors could be at play?
A4: Low yields can be frustrating and may stem from several less obvious factors.
Troubleshooting Steps:
-
Catalyst Activity: Ensure your Lewis acid catalyst is fresh and active. Many Lewis acids are sensitive to moisture and can lose their activity if not handled under anhydrous conditions.
-
Inefficient Mixing: In heterogeneous reactions (e.g., with solid acid catalysts), ensure efficient stirring to maximize contact between the reactants and the catalyst surface.
-
Work-up Losses: The product may be lost during the work-up and extraction phases. Ensure you are using the appropriate extraction solvent and performing a sufficient number of extractions.
-
Substrate Reactivity: The presence of electron-withdrawing groups on the furan ring can deactivate it towards acylation, leading to lower yields.
Part 2: Experimental Protocols
Here are detailed, step-by-step protocols for the acylation of furan, designed to minimize side reactions.
Protocol 1: Acylation of Furan with Acetic Anhydride using Zinc Chloride
This protocol utilizes a milder Lewis acid to suppress polymerization.
Materials:
-
Furan (freshly distilled)
-
Acetic anhydride
-
Anhydrous zinc chloride (ZnCl₂)
-
Acetic acid (glacial)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add acetic anhydride (1.1 equivalents) and anhydrous zinc chloride (0.1 equivalents).
-
Catalyst Dissolution: Add a small amount of glacial acetic acid to aid in the dissolution of the zinc chloride. Stir the mixture at room temperature until the catalyst is fully dissolved.
-
Furan Addition: Cool the mixture to 0-5°C using an ice bath. Slowly add furan (1.0 equivalent) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 10°C.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[3] Monitor the progress of the reaction by TLC or GC.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetylfuran.
-
Purification: Purify the crude product by vacuum distillation.
Protocol 2: Analysis of Reaction Mixture by GC-MS
This protocol outlines a general method for analyzing the product mixture to identify and quantify the desired product and major byproducts.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)
Sample Preparation:
-
Take a small aliquot (e.g., 0.1 mL) of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane or ethyl acetate) to an appropriate concentration.
-
If necessary, filter the sample to remove any particulate matter.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold at 250°C for 5 minutes
-
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 40-400 amu
Data Analysis:
-
Identify the peaks corresponding to furan, 2-acetylfuran, 2,5-diacetylfuran, and any potential ring-opened products by comparing their mass spectra with a library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas.
Part 3: Visualization & Diagrams
Diagram 1: Key Side Reactions in Furan Acylation
This diagram illustrates the main competing reaction pathways during the Friedel-Crafts acylation of furan.
Caption: Competing reaction pathways in furan acylation.
Diagram 2: Troubleshooting Workflow for Low Yield
This flowchart provides a systematic approach to diagnosing and resolving low yield issues in furan acylation.
Caption: A stepwise workflow for troubleshooting low yields.
References
-
Selective Catalytic Reactions For Taking Furan-Based Compounds To Useful Chemicals. (2022-09-17). [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. (n.d.). Pharmaguideline. [Link]
-
Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. (2016). RSC Advances. [Link]
-
Solvent-free Friedel-Craft acylation of furan with acetic anhydride. (2017). ResearchGate. [Link]
-
Regioselective friedel-crafts acylation with. (n.d.). [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Friedel-Crafts acylation of furan and thiophene using ytterbium(III) trifluoromethanesulfonate in [BPy][BF4] ionic liquid. (2004). Zenodo. [Link]
-
Effect of the Solvent in Enhancing the Selectivity to Furan Derivatives in the Catalytic Hydrogenation of Furfural. (2021). ResearchGate. [Link]
-
Furan synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. (2021). Frontiers in Chemistry. [Link]
-
Friedel-Crafts acylation of furan [closed]. (2020). Chemistry Stack Exchange. [Link]
-
Tunable Oleo-Furan Surfactants by Acylation of Renewable Furans. (2016). ACS Central Science. [Link]
- Method for preparing 2-acetylfuran. (2012).
-
Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan. (2021). Slideshare. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). Molecules. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). National Center for Biotechnology Information. [Link]
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (2022). ResearchGate. [Link]
-
2-Acetylfuran. (n.d.). Wikipedia. [Link]
-
Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. (2022). Restek. [Link]
-
Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. (2022). ACS Sustainable Chemistry & Engineering. [Link]
-
Methods to delay deactivation of zeolites on furan acylation: continuous liquid-phase technology and solvent effects. (2016). RSC Publishing. [Link]
- Method for synthesizing 2-acetylfuran. (2009).
-
Reactive Processing of Furan-Based Monomers via Frontal Ring-Opening Metathesis Polymerization for High Performance Materials. (2024). ChemRxiv. [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. (2008). National Center for Biotechnology Information. [Link]
-
(PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. (2017). ResearchGate. [Link]
-
Friedel-crafts acylation of furan using chromium-exchanged dodecatungstophosphoric acid: effect of support, mechanism and kinetic modelling. (2021). ResearchGate. [Link]
-
Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). MDPI. [Link]
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- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Furan Derivatives
Welcome to the technical support center for the HPLC analysis of furan derivatives. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is critical for accurate quantification and robust method development. Furan derivatives, with their inherent polarity and potential for chelation, often present unique challenges, with peak tailing being the most common chromatographic issue.
This guide is structured in a practical question-and-answer format to directly address the problems you may encounter. We will explore the root causes of peak tailing and provide systematic, field-proven protocols to diagnose and resolve them, ensuring the integrity and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: My furan derivative peak is tailing significantly. What is the most probable cause and the first thing I should investigate?
A1: The most common culprit is secondary interaction between your furan derivative and residual silanol groups on the HPLC column's stationary phase.
Causality Explained: Standard reversed-phase HPLC columns use silica particles chemically bonded with a hydrophobic layer (like C18). However, the manufacturing process invariably leaves some unreacted, polar silanol groups (Si-OH) on the silica surface.[1] Furan derivatives, such as 5-Hydroxymethylfurfural (5-HMF) or furfural, possess polar functional groups (hydroxyl, aldehyde) that can form strong hydrogen bonds with these acidic silanol sites.[2] This secondary retention mechanism holds back a fraction of the analyte molecules, causing them to elute later than the main band, resulting in a "tail".[3][4]
This interaction is particularly pronounced when the silanol groups are ionized (SiO⁻), which typically occurs at mobile phase pH levels above 3.0.[3][5]
Figure 2: Decision workflow for selecting an appropriate HPLC column to mitigate peak tailing.
Protocol 2: Column Washing to Address Blockages
-
Objective: To remove contamination from the column inlet frit that may be causing peak tailing.
-
Procedure:
-
Disconnect the column from the detector to avoid contaminating it.
-
Reverse the column's flow direction (connect the outlet to the pump and direct the inlet to a waste container).
-
Consult the column manufacturer's instructions regarding maximum pressure and solvent compatibility.
-
Wash the column with at least 10-20 column volumes of a strong solvent (e.g., 100% Acetonitrile or Methanol). [3] 5. If the tailing persists after reinstalling the column in the correct orientation, the column bed itself may be irreversibly damaged, and replacement is the best option. [3] 6. Preventative Measure: Always use a guard column and filter your samples to protect the analytical column. [6]
-
Q4: I've optimized my mobile phase and am using a new, high-quality column, but the peak is still tailing. What other factors should I consider?
A4: If the primary causes have been addressed, you should investigate more subtle chemical and physical effects: metal chelation, extra-column volume, and sample overload.
Causality Explained:
-
Metal Chelation: Furan derivatives with adjacent hydroxyl and carbonyl groups can act as chelating agents, interacting with trace metal ions (Fe, Al, Ti) present in the silica matrix, stainless steel frits, or even leaching from the HPLC system itself. [1][7][8]This interaction acts as another secondary retention mechanism, causing significant tailing. [9][10]* Extra-Column Volume: This refers to all the volume in the flow path outside of the column itself (e.g., injector, tubing, detector flow cell). [11]Excessive volume, caused by using tubing with a wide internal diameter or improper fittings, allows the sample band to spread, which can manifest as tailing, especially for early-eluting peaks. [6][12]* Sample Overload: Injecting too much analyte mass (mass overload) or too large a volume (volume overload) can saturate the stationary phase, leading to peak distortion. While often associated with peak fronting, it can also cause tailing. * Sample Solvent Effect: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% Acetonitrile for a 90% water mobile phase), it can disrupt the equilibrium at the column head, leading to peak distortion. [12] Troubleshooting Steps:
-
Test for Metal Chelation: If you have access to a bio-inert or metal-free HPLC system, try the analysis on it. A significant improvement in peak shape would confirm metal chelation. [7]Alternatively, adding a weak chelating agent like EDTA to the mobile phase (if compatible with your detection method) may improve peak shape.
-
Minimize Extra-Column Volume: Ensure all tubing between the injector and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check that all fittings are properly seated to avoid dead volume. [11][12]3. Check for Overload: Dilute your sample 10-fold and 100-fold and inject the same volume. If the peak shape improves and the asymmetry factor decreases, you are experiencing mass overload. 4. Match Sample Solvent: Always try to dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible.
Q5: All of my peaks are tailing, not just the furan derivative. What does this suggest?
A5: Tailing of all peaks strongly indicates a system-wide, physical problem rather than a specific chemical interaction.
Causality Explained: Chemical issues like silanol interactions are analyte-specific. A problem affecting every peak is almost always related to a disruption in the physical flow path that affects every compound equally. The most likely causes are a compromised column or significant extra-column volume. [3][12] Mandatory Visualization: Troubleshooting Workflow for System-Wide Tailing
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. labcompare.com [labcompare.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. chromtech.com [chromtech.com]
- 12. support.waters.com [support.waters.com]
Technical Support Center: Optimization of Reaction Conditions for Acetyl Deprotection
Welcome to the technical support center for acetyl deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of removing acetyl protecting groups from alcohols, phenols, and amines. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during acetyl deprotection experiments, offering explanations for the underlying causes and actionable solutions.
Q1: My acetyl deprotection reaction is incomplete or sluggish. What's going wrong?
Incomplete conversion is a frequent hurdle in acetyl deprotection. Several factors can contribute to a stalled or slow reaction.[1]
Causality & Resolution:
-
Insufficient Reagent: The stoichiometry of your acid or base might be inadequate to drive the reaction to completion.
-
Solution: Increase the equivalents of the deprotecting agent. For catalytic methods, ensure the catalyst hasn't degraded and consider increasing the molar percentage.[2]
-
-
Reaction Time: The reaction may simply need more time to proceed to completion.
-
Steric Hindrance: Acetyl groups in sterically congested environments are less accessible to reagents, slowing down the deprotection.[1]
-
Solvent Choice: The solvent plays a critical role in reaction efficiency.
-
Reagent Quality: Deprotection reagents can degrade over time, leading to reduced reactivity.
-
Solution: Always use fresh or properly stored reagents to ensure optimal performance.[1]
-
Q2: I'm observing the formation of unexpected byproducts. What are the likely causes?
Byproduct formation can complicate purification and reduce yields. Understanding the potential side reactions is key to mitigating them.
Causality & Resolution:
-
Harsh Reaction Conditions: High temperatures or highly concentrated acids or bases can degrade sensitive substrates or cleave other functional groups.[1] For example, strong acidic conditions can cleave glycosidic bonds in carbohydrates.[1]
-
Solution: Opt for milder reaction conditions. A wide range of mild methods have been developed, such as using a catalytic amount of acetyl chloride in methanol for a gentle acidic deprotection.[4]
-
-
Sensitive Functional Groups: Your molecule may contain other functional groups that are not stable to the chosen deprotection conditions.
-
Acetyl Migration: In polyhydroxylated compounds, intramolecular acyl migration to an adjacent hydroxyl group can occur, particularly under basic conditions.
-
Solution: To minimize migration, consider milder or enzymatic methods. The choice of solvent and temperature can also influence the rate of migration.
-
Q3: How can I achieve selective deprotection of one acetyl group in the presence of others?
Chemoselectivity is a significant challenge, especially in complex molecules with multiple acetyl groups or other ester functionalities.[3]
Causality & Resolution:
-
Steric and Electronic Differences: The reactivity of an acetyl group is influenced by its steric environment and the electronic nature of the atom it's attached to (e.g., primary vs. secondary alcohol, alcohol vs. phenol).
-
Solution: Exploit these differences. For example, primary acetates can sometimes be selectively cleaved in the presence of secondary acetates.[5] Reagents like dibutyltin oxide in methanol have shown selectivity in removing less sterically hindered acetyl groups.
-
-
Reagent Choice: Not all deprotection reagents have the same reactivity profile.
-
Solution: Employ chemoselective reagent systems. A Me₃SI-mediated protocol with KMnO₄ as an additive has been shown to selectively cleave O-acetyl groups in the presence of more robust protecting groups like benzoyl (Bz).[3] Enzymatic methods, using lipases or esterases, can offer excellent regioselectivity.[5]
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of acetyl deprotection.
1. What are the most common methods for O-acetyl deprotection? The most prevalent methods involve basic or acidic hydrolysis.
-
Basic Conditions: The Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, is a classic and highly efficient method for O-acetyl group removal.[1][6] Other bases like potassium carbonate in methanol/water or ammonia in methanol are also frequently used.[3]
-
Acidic Conditions: A catalytic amount of a Brønsted or Lewis acid in an alcohol solvent is also effective.[3] For instance, a catalytic amount of acetyl chloride in methanol provides a mild acidic condition for deacetylation.[4]
2. How do I choose the best deprotection method for my specific substrate? The optimal method depends on the overall structure and functional groups present in your molecule.[1]
-
For robust molecules: Standard basic hydrolysis with sodium methoxide in methanol is often the first choice due to its efficiency.[1]
-
For molecules with acid-sensitive groups (e.g., acetals, silyl ethers): Basic conditions are generally preferred.[1]
-
For molecules with base-sensitive groups: Acidic, enzymatic, or certain mild chemoselective methods would be more appropriate.[1]
3. How can I monitor the progress of my deprotection reaction? Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction.[1] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the appearance of the more polar product.[1] Mass spectrometry can also be a powerful tool for real-time reaction monitoring.[7]
4. What is a standard work-up procedure for a base-catalyzed deprotection? A typical work-up for a reaction using sodium methoxide involves:
-
Neutralization of the base, often by adding an ion-exchange resin (H⁺ form) until the pH is neutral.[1][6]
-
Filtration of the resin and washing with the reaction solvent (e.g., methanol).[1][6]
-
Concentration of the combined filtrate and washings under reduced pressure.[1][6]
-
Purification of the residue, typically by silica gel column chromatography.[1][6] Alternatively, for some substrates, the reaction can be quenched with a saturated aqueous solution of NaHCO₃, followed by extraction with an organic solvent.[1][3]
5. Are there methods for N-acetyl deprotection? Yes, but they often require harsher conditions than O-acetyl deprotection.
-
Acidic Conditions: Refluxing with a strong acid like concentrated HCl is a common method.[8][9]
-
Basic Conditions: Heating with a strong base such as NaOH or KOH in an aqueous alcohol solution can also be used.[8]
-
Mild Conditions: For sensitive substrates, milder methods have been developed, such as using the Schwartz reagent for chemoselective N-deacetylation.[10] Another mild procedure involves the generation of imidoyl chlorides with oxalyl chloride, followed by hydrolysis with propylene glycol.[11][12]
Data Presentation & Experimental Protocols
For ease of comparison, the following tables summarize common reaction conditions. Detailed step-by-step protocols for key methods are also provided.
Table 1: Common Basic Deprotection Methods for O-Acetyl Groups
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Notes |
| Sodium methoxide (catalytic) | Methanol | 0 °C to RT | 30 min - 12 h | Zemplén conditions; very efficient.[1][6] |
| Potassium carbonate | Methanol/Water | Room Temperature | 1 - 24 h | A milder alternative to sodium methoxide.[3] |
| Ammonia | Methanol | Room Temperature | 12 - 48 h | Useful for base-sensitive substrates.[3] |
| Guanidine | Ethanol/DCM | Room Temperature | 1 - 6 h | Can offer chemoselectivity.[3] |
Table 2: Common Acidic Deprotection Methods for O-Acetyl Groups
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Notes |
| HCl (catalytic to conc.) | Methanol or EtOH/H₂O | Room Temperature to Reflux | 1 - 16 h | Can be harsh; risk of side reactions.[3][8] |
| HBF₄·Et₂O | Dichloromethane | Room Temperature | 1 - 5 h | Lewis acid catalysis.[3] |
| Acetyl chloride (catalytic) | Methanol | Room Temperature | 1 - 10 h | Generates HCl in situ; mild conditions.[4] |
| Iodine (catalytic) | Methanol | Room Temperature to Reflux | 30 min - 4 h | Mild and effective for some substrates.[5] |
Experimental Protocol 1: Zemplén De-O-acetylation
This protocol describes a standard procedure for removing O-acetyl groups using catalytic sodium methoxide.[1][6]
Materials:
-
O-acetylated compound
-
Anhydrous methanol
-
Sodium methoxide solution (e.g., 25 wt. % in methanol)
-
Ion-exchange resin (H⁺ form, e.g., Dowex® 50WX8)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the O-acetylated compound (1.0 equivalent) in anhydrous methanol (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere.[1][6]
-
Add a catalytic amount of sodium methoxide solution dropwise.[1][6]
-
Allow the reaction mixture to warm to room temperature and stir.[1][6]
-
Monitor the reaction progress by TLC until the starting material is completely consumed.[1][6]
-
Once complete, add the ion-exchange resin to the reaction mixture and stir until the pH of the solution becomes neutral (check with pH paper).[1][6]
-
Filter the mixture through a cotton plug or a fritted glass funnel to remove the resin, and wash the resin with methanol.[1][6]
-
Combine the filtrate and washings and concentrate under reduced pressure.[1][6]
-
Purify the resulting residue by silica gel column chromatography to obtain the desired product.[1][6]
Experimental Protocol 2: Mild Acidic De-O-acetylation with Catalytic Acetyl Chloride
This protocol outlines a gentle method for O-acetyl deprotection under acidic conditions.[4]
Materials:
-
O-acetylated compound
-
Anhydrous methanol
-
Acetyl chloride
Procedure:
-
Dissolve the O-acetylated compound (1.0 equivalent) in anhydrous methanol.
-
Add a catalytic amount of acetyl chloride (e.g., 15 mol%) to the solution at room temperature.[4]
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during acetyl deprotection.
Caption: A decision-making workflow for troubleshooting acetyl deprotection reactions.
General Reaction Mechanism: Base-Catalyzed Deprotection (Saponification)
This diagram illustrates the nucleophilic acyl substitution mechanism for base-catalyzed acetyl deprotection.
Caption: Mechanism of base-catalyzed O-acetyl deprotection with methoxide.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Deprotection of 2-O-acetyl Groups. BenchChem.
- Gurawa, A., Kumar, M., & Kashyap, S. (2021). Me3SI-promoted chemoselective deacetylation: a general and mild protocol. Organic & Biomolecular Chemistry, 19(22), 4938-4944.
- Zhang, J., & Kalesse, M. (2012). Regioselective Deacetylation in Nucleosides and Derivatives. Current Protocols in Nucleic Acid Chemistry, 49(1), 1-15.
- Shi, Y. P., & Jiang, Z. H. (2006). Mild and selective deprotection method of acetylated steroids and diterpenes by dibutyltin oxide. Journal of Asian Natural Products Research, 8(3), 229-235.
- BenchChem Technical Support Team. (2025). Troubleshooting acetal deprotection in the presence of sensitive functional groups. BenchChem.
- Kim, J., Kim, H., & Kim, K. S. (2005). Mild and Chemoselective Deacetylation Method Using a Catalytic Amount of Acetyl Chloride in Methanol. Bulletin of the Korean Chemical Society, 26(11), 1801-1803.
- Organic Chemistry Portal. (n.d.). Acetyl Protection - Common Conditions.
-
Koenig, S. G., Vandenbossche, C. P., Zhao, H., Mousaw, P., Singh, S. P., & Bakale, R. P. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433-436. Retrieved from [Link]
- Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM.
-
Bhat, V., & Ravindranathan, T. (2013). Chemoselective N-Deacetylation under Mild Conditions. Organic & Biomolecular Chemistry, 12(2), 236-239. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetamides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acetyl Deprotection - Acidic Conditions. Retrieved from [Link]
- National Center for Biotechnology Information. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Me 3 SI-promoted chemoselective deacetylation: a general and mild protocol - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03209G [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Regioselective Deacetylation in Nucleosides and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. microsaic.com [microsaic.com]
- 8. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 9. Acetyl Deprotection - Acidic Conditions [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acetamides [organic-chemistry.org]
"preventing degradation of 2-(3-Acetoxybenzoyl) furan during storage"
An in-depth technical guide by the Senior Application Scientist team.
Technical Support Center: Stabilizing 2-(3-Acetoxybenzoyl) Furan
A Guide to Preventing Degradation During Storage
Introduction: Understanding the Stability Challenges of this compound
This compound is a molecule of significant interest in research and development, combining a furan core with an acetoxybenzoyl substituent. However, the very features that make it chemically useful also render it susceptible to degradation during storage and handling. The primary liabilities are the ester linkage of the acetoxy group and the chemical sensitivity of the furan ring itself. This guide provides a comprehensive framework for understanding and preventing the degradation of this compound, ensuring the integrity of your experimental results.
The principal degradation mechanisms are hydrolysis of the ester group and degradation of the furan ring through oxidation or acid-catalyzed ring-opening.[1][2][3] These processes can be accelerated by common laboratory conditions such as ambient moisture, air, light, and elevated temperatures.[4][5][6] This document serves as a troubleshooting resource to diagnose and mitigate these stability issues.
Primary Degradation Pathways
Understanding the "how" and "why" of degradation is critical to preventing it. Two main chemical processes are responsible for the instability of this compound.
Pathway A: Hydrolysis of the Acetoxy Ester
The acetoxy group is an ester, which is susceptible to hydrolysis—literally "splitting with water".[7] This reaction, which can be catalyzed by both acids and bases, cleaves the ester bond to yield 3-(2-furoyl)phenol and acetic acid.[8][9] The presence of even trace amounts of water in solvents or from atmospheric humidity can initiate this process.[1][2] The formation of acetic acid can then create a localized acidic microenvironment, potentially accelerating further degradation.[2]
Pathway B: Furan Ring Degradation
The furan ring is an electron-rich heterocycle that is sensitive to several environmental factors:
-
Oxidation: In the presence of atmospheric oxygen, furan rings can undergo oxidation, potentially forming peroxides, which can lead to complex degradation and polymerization products.[4] This process is often accelerated by light and heat.
-
Acid-Catalyzed Ring Opening: Furan is notoriously unstable in acidic conditions.[3] Protonation of the ring makes it highly susceptible to nucleophilic attack by water, leading to ring-opening and the formation of dicarbonyl compounds.[3] This is a critical concern, as hydrolysis of the ester group (Pathway A) can produce acetic acid, creating the very conditions that trigger this secondary degradation pathway.
Sources
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- 7. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
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- 9. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(3-Acetoxybenzoyl) furan
Welcome to the technical support center for 2-(3-Acetoxybenzoyl) furan. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your aqueous-based experiments.
Understanding the Molecule: this compound
This compound is a molecule that combines several functional groups, each contributing to its overall physicochemical properties. The furan ring and the benzoyl group are largely hydrophobic, while the acetoxy (ester) group introduces some polar character. However, the molecule as a whole is expected to have limited solubility in water. The ester linkage also presents a potential for hydrolysis, especially at non-neutral pH, which can affect experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might be facing during your experiments with this compound.
Q1: My this compound is not dissolving in my aqueous buffer, even at low concentrations. What should I do?
A1: This is a common issue due to the compound's hydrophobic nature. Here’s a systematic approach to troubleshoot this problem:
-
Initial Sonication and Warming: Gentle warming (e.g., to 37°C) and sonication can sometimes help to dissolve small amounts of the compound. However, be cautious with temperature to avoid potential degradation.
-
Organic Co-solvents: The most straightforward approach is to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400) are good starting points.[1]
-
Procedure:
-
Prepare a concentrated stock solution of this compound in your chosen co-solvent (e.g., 10-50 mM in DMSO).
-
Vortex or sonicate the stock solution until the compound is fully dissolved.
-
Add the stock solution dropwise to your vigorously stirring aqueous buffer.
-
-
Important Consideration: Always run a vehicle control in your experiments (your aqueous buffer with the same final concentration of the co-solvent) to account for any effects of the solvent itself. The final concentration of the organic solvent should ideally be kept low (e.g., <1% v/v) to minimize its impact on biological systems.
-
Q2: I'm observing precipitation of my compound over time after preparing my aqueous solution. How can I prevent this?
A2: This indicates that you have likely created a supersaturated solution that is not stable. Here are some strategies to improve the stability of your solution:
-
Optimize Co-solvent Concentration: You may need to slightly increase the percentage of the co-solvent in your final aqueous solution. However, be mindful of the tolerance of your experimental system to the co-solvent.
-
Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility and stability.[2][3][4]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.
-
For a detailed protocol, please refer to the "Experimental Protocols" section below.
-
-
Employ Surfactants: Surfactants, at concentrations above their critical micelle concentration (CMC), can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility.[5][6][7][8]
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamer 188 are generally preferred for biological applications due to their lower toxicity.
-
For a detailed protocol, please refer to the "Experimental Protocols" section below.
-
Q3: I'm concerned that the ester group in this compound might be hydrolyzing in my aqueous buffer. How can I check for this and minimize it?
A3: Ester hydrolysis is a valid concern, especially if your experiments are conducted over extended periods or at non-neutral pH.
-
pH Control: The rate of ester hydrolysis is pH-dependent. It is generally minimized in the pH range of 4-6. If your experimental conditions allow, consider buffering your solution within this range. Both acidic and basic conditions can accelerate hydrolysis.
-
Analytical Verification: To confirm if hydrolysis is occurring, you can use High-Performance Liquid Chromatography (HPLC).
-
Method: Over time, take aliquots of your solution and analyze them by HPLC. The appearance of a new peak corresponding to the hydrolyzed product (the carboxylic acid and alcohol) and a decrease in the peak area of the parent compound would indicate hydrolysis.
-
For a detailed analytical method, please refer to the "Analytical Methods" section below.
-
-
Temperature and Storage: Store your stock and working solutions at low temperatures (e.g., 4°C or -20°C) and prepare them fresh whenever possible to minimize hydrolysis.
Frequently Asked Questions (FAQs)
Q: What is the expected aqueous solubility of this compound?
Q: Which solubilization strategy is best for my in vitro cell-based assay?
A: The choice of solubilization method depends on the specifics of your assay and cell type.
-
Co-solvents (e.g., DMSO): This is often the first and simplest approach. However, the final concentration of the co-solvent must be carefully controlled and kept low (typically <0.5% v/v) to avoid cytotoxicity.
-
Cyclodextrins (e.g., HP-β-CD): These are generally well-tolerated by many cell lines and are an excellent choice for increasing solubility and bioavailability while minimizing the use of organic solvents.
-
Surfactants (e.g., Tween® 80): These can be effective but may have a higher potential for cytotoxicity depending on the concentration and cell line. It is crucial to determine the non-toxic concentration range for your specific cells.
Q: Can I use pH adjustment to improve the solubility of this compound?
A: Adjusting the pH is unlikely to significantly improve the solubility of this compound. While the ester group can hydrolyze at extreme pH values to form a more soluble carboxylate, this would mean you are no longer working with the parent compound. The molecule itself does not have readily ionizable groups that would allow for a significant increase in solubility through pH modification while maintaining its chemical integrity.
Q: How can I determine the concentration of my solubilized this compound?
A: UV-Vis spectrophotometry can be a quick method for concentration determination if you have a pure sample and have established a standard curve. However, for more accurate and specific quantification, especially in the presence of other substances, HPLC with UV detection is the recommended method.
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve the compound in a minimal volume of a water-miscible organic solvent (e.g., DMSO, ethanol) to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of Working Solution:
-
While vigorously stirring your aqueous buffer, add the stock solution dropwise to achieve the desired final concentration.
-
The final concentration of the co-solvent should be kept as low as possible (ideally ≤ 1% v/v).
-
-
Control Preparation:
-
Prepare a vehicle control by adding the same volume of the co-solvent to an equal volume of the aqueous buffer.
-
Protocol 2: Solubilization using Cyclodextrins (Kneading Method)
-
Molar Ratio Determination:
-
Start with a 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD). This can be optimized if necessary.
-
-
Complex Formation:
-
In a mortar, add the accurately weighed this compound and HP-β-CD.
-
Add a small amount of a suitable solvent (e.g., a 50:50 ethanol:water mixture) to form a paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) or under vacuum to remove the solvent.
-
-
Reconstitution:
-
The resulting powder is the inclusion complex. Dissolve this powder directly in your aqueous buffer to the desired concentration.
-
Protocol 3: Solubilization using Surfactants (Thin-film Hydration Method)
-
Preparation of the Thin Film:
-
Dissolve a known amount of this compound and a suitable surfactant (e.g., Tween® 80, Poloxamer 188) in a volatile organic solvent (e.g., chloroform, methanol) in a round-bottom flask. A typical starting drug-to-surfactant ratio is 1:10 (w/w).
-
Remove the organic solvent using a rotary evaporator to form a thin film on the inner surface of the flask.
-
-
Hydration:
-
Add your aqueous buffer to the flask.
-
Hydrate the film by rotating the flask at a temperature above the phase transition temperature of the surfactant (if applicable). Gentle sonication can aid in the formation of a clear micellar solution.
-
Data Summary
| Solubilization Method | Recommended Excipients | Typical Starting Concentration | Key Advantages | Potential Issues |
| Co-solvency | DMSO, Ethanol, PEG 400 | < 1% v/v | Simple and quick | Potential for solvent toxicity |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 1:1 to 1:2 molar ratio (drug:CD) | Low toxicity, high stability | More complex preparation |
| Surfactant Micelles | Tween® 80, Poloxamer 188 | > CMC of surfactant | High loading capacity | Potential for cytotoxicity |
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the benzoyl-furan chromophore, a detection wavelength in the range of 250-300 nm should be appropriate. It is recommended to determine the λmax by running a UV-Vis scan of a dilute solution of the compound in the mobile phase.
-
Quantification: Create a standard curve with known concentrations of this compound to quantify your samples.
Visual Workflows and Mechanisms
Workflow for Selecting a Solubilization Strategy
Caption: Encapsulation of the hydrophobic drug in a cyclodextrin cavity.
References
- Gaucher, G., et al. (2009). Surfactant-based drug delivery systems. Nano Letters, 9(5), 1877-1881.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.
- Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230.
- Torchilin, V. P. (2007). Micellar nanocarriers: pharmaceutical perspectives. Pharmaceutical Research, 24(1), 1-16.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
- Christian, P., et al. (2007). Surfactants and polymers in drug delivery and targeting. Current Opinion in Colloid & Interface Science, 12(4-5), 173-181.
- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical Reviews, 98(5), 2045-2076.
- Torchilin, V. P. (2001). Structure and design of polymeric surfactant-based drug delivery systems. Journal of Controlled Release, 73(2-3), 137-172.
- Williams, H. D., et al. (2013). Strategies to address poor aqueous solubility in drug discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
- Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. PharmaInfo. net, 7(5).
- Kumar, A., Sahoo, S. K., Singh, S. P., & Gidwani, B. (2015). A review on various techniques of solubility enhancement of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 6(7), 2737.
- Hecq, J., et al. (2005). Nanosuspensions: a review of their preparation and characterization. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 60(12), 877-883.
- Müller, R. H., & Peters, K. (1998). Nanosuspensions for the formulation of poorly soluble drugs: I. Preparation by a size-reduction technique. International Journal of Pharmaceutics, 160(2), 229-237.
- Rabinow, B. E. (2004). Nanosuspensions in drug delivery. Nature Reviews Drug Discovery, 3(9), 785-796.
- Keck, C. M., & Müller, R. H. (2006). Drug nanocrystals of poorly soluble drugs produced by high pressure homogenisation. European Journal of Pharmaceutics and Biopharmaceutics, 62(1), 3-16.
- Junyaprasert, V. B., & Morakul, B. (2015). Nanocrystals for enhancement of oral bioavailability of poorly water-soluble drugs. Asian Journal of Pharmaceutical Sciences, 10(1), 13-23.
- Liu, Y., et al. (2012). A simple HPLC method for the determination of furan derivatives in fruit juices and wine. Food Chemistry, 133(2), 573-578.
- Teixidó, M., et al. (2006). Analysis of furan in foods by headspace solid-phase microextraction-gas chromatography–mass spectrometry.
- Fromberg, A., et al. (2007). Furan in food: a review on formation, analysis, and health risk.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. s4science.at [s4science.at]
- 4. researchgate.net [researchgate.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]
- 8. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for 2-Acylfurans
Welcome to the technical support center for the purification of 2-acylfurans. This guide, designed for researchers, chemists, and process development scientists, provides in-depth, field-proven insights into overcoming the unique challenges associated with isolating these valuable heterocyclic ketones. As your virtual Senior Application Scientist, my goal is to move beyond mere procedural lists, offering a causal understanding of the methodologies to empower you to troubleshoot effectively and optimize your purification workflows.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when planning the purification of 2-acylfurans.
Q1: What are the primary challenges in purifying 2-acylfurans?
A1: The purification of 2-acylfurans is often complicated by three main factors:
-
Thermal Instability: The furan ring is susceptible to degradation, polymerization, and ring-opening reactions, especially at elevated temperatures and in the presence of acid. This makes high-temperature distillation a significant challenge.
-
Co-eluting Impurities: Syntheses, such as the common Friedel-Crafts acylation of furan, often result in byproducts with polarities very similar to the desired 2-acylfuran, making chromatographic separation difficult. These can include isomers (3-acylfurans), polysubstituted products, and unreacted starting materials.
-
Sensitivity to Acid and Air: Trace amounts of acid can catalyze polymerization, while prolonged exposure to air can lead to oxidative degradation. Purification methods must be designed to minimize exposure to these conditions.
Q2: How do I choose between distillation, chromatography, and crystallization for my 2-acylfuran?
A2: The choice of purification technique is dictated by the specific properties of your compound and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for liquid 2-acylfurans that are thermally stable enough to be distilled under reduced pressure. It is highly effective for removing non-volatile impurities (like catalyst residues) and starting materials with significantly different boiling points.
-
Flash Column Chromatography: This is the most versatile technique, particularly for removing close-eluting impurities and for purifying thermally sensitive compounds. It is often the method of choice for achieving high purity (>99%).
-
Crystallization: If your 2-acylfuran is a solid at room temperature, crystallization can be an excellent and scalable method for achieving very high purity. It is particularly effective at removing small amounts of isomeric or structurally similar impurities.
Below is a decision-making workflow to guide your choice:
Q3: My 2-acylfuran is darkening in color during purification and storage. What is happening and how can I prevent it?
A3: Darkening is a common sign of degradation or polymerization. This is often initiated by exposure to air, light, or acidic/basic contaminants. To prevent this:
-
Work under an inert atmosphere: Handle the compound under nitrogen or argon whenever possible, especially during heating.
-
Use purified, neutral solvents: Ensure solvents for chromatography or crystallization are free from acidic impurities. Passing solvents like hexanes or ethyl acetate through a plug of neutral alumina can remove acidic residues.
-
Store properly: Store the purified 2-acylfuran in an amber vial under an inert atmosphere at low temperatures (-20°C is recommended for long-term storage).
-
Add an inhibitor: For bulk storage, adding a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can be effective.
Part 2: Troubleshooting Guides
This section provides solutions to specific problems encountered during the purification process.
Scenario 1: Poor Separation in Flash Column Chromatography
Problem: "My 2-acylfuran co-elutes with an unknown impurity on silica gel, even after trying multiple hexane/ethyl acetate solvent systems."
Causality Analysis: Co-elution occurs when the polarity of the target compound and an impurity are too similar for the selected stationary and mobile phases to resolve. In the case of 2-acylfurans from Friedel-Crafts reactions, a common co-eluting impurity is the 3-acylfuran isomer. The slightly different dipole moment of the isomers makes separation challenging with standard solvent systems.
Troubleshooting Protocol:
-
Confirm Isomer Presence: If possible, analyze the crude mixture by GC-MS or high-field ¹H NMR. The presence of the 3-acyl isomer will show a distinct set of furan-region peaks.
-
Modify the Mobile Phase:
-
Introduce a Chlorinated Solvent: A small percentage of dichloromethane (DCM) in the mobile phase (e.g., Hexane/DCM/EtOAc) can significantly alter selectivity and improve the separation of isomers. DCM interacts differently with the silica surface and the analytes compared to ethyl acetate, often resolving closely related compounds.
-
Use a Toluene-based System: Replacing hexanes with toluene can also enhance separation due to π-π interactions between the toluene and the furan rings, offering a different separation mechanism. A gradient of toluene to toluene/ethyl acetate is often effective.
-
-
Change the Stationary Phase:
-
Switch to a Different Polarity Silica: Consider using diol-bonded or cyano-bonded silica. These phases offer different selectivities compared to standard silica gel and can often resolve challenging mixtures.
-
Attempt Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient can provide an orthogonal separation mechanism, often easily separating isomers that are difficult to resolve on normal phase.
-
Data Summary: Example Solvent Systems for Isomer Separation
| Stationary Phase | Mobile Phase System | Rationale |
| Silica Gel (SiO₂) | Hexane/Dichloromethane (9:1 to 1:1) | DCM alters selectivity for furan ring isomers. |
| Silica Gel (SiO₂) | Toluene/Ethyl Acetate (gradient) | Utilizes π-π interactions for enhanced resolution. |
| C18-bonded Silica | Acetonitrile/Water (gradient) | Orthogonal separation based on hydrophobicity. |
Scenario 2: Product Degradation During Vacuum Distillation
Problem: "When I try to distill my 2-acylfuran under vacuum, the material in the distillation pot turns into a dark, viscous tar, and I get a very low yield."
Causality Analysis: This is a classic case of thermal decomposition. Even under high vacuum, the pot temperature required to achieve distillation may exceed the thermal stability threshold of the 2-acylfuran, leading to polymerization. Acidic residues from the synthesis (e.g., from Lewis acid catalysts) can dramatically lower this decomposition temperature.
Troubleshooting Protocol:
-
Neutralize Before Distilling: Before distillation, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to remove any trace acids. Ensure the organic layer is thoroughly dried (e.g., with MgSO₄) as water can also cause issues.
-
Use a Higher Vacuum: The goal is to lower the boiling point as much as possible. Employ a high-performance vacuum pump capable of reaching <1 mmHg. The difference between distilling at 10 mmHg and 0.5 mmHg can be 20-30°C, which can be critical for stability.
-
Employ Short-Path Distillation: For highly sensitive compounds, a Kugelrohr or short-path distillation apparatus is superior to a traditional distillation setup. The significantly shorter path length from the evaporating surface to the condensing surface minimizes the time the compound spends in the hot vapor phase, reducing the opportunity for decomposition.
-
Add a Polymerization Inhibitor: Adding a small amount of a non-volatile radical scavenger, such as hydroquinone or copper powder, to the distillation pot can inhibit polymerization pathways.
Part 3: Detailed Experimental Protocols
This section provides step-by-step methodologies for key purification techniques, grounded in best practices.
Protocol 1: Optimized Flash Chromatography of 2-Acetylfuran
Objective: To purify 2-acetylfuran from a crude reaction mixture containing unreacted furan, acetic anhydride, and potential polymeric byproducts.
Materials:
-
Crude 2-acetylfuran
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (HPLC grade), Ethyl Acetate (HPLC grade), Dichloromethane (HPLC grade)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glass column, flasks, separatory funnel
-
TLC plates (silica gel 60 F₂₅₄)
Methodology:
-
Work-up:
-
Dilute the crude reaction mixture with ethyl acetate.
-
Carefully wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality: The bicarbonate wash is critical to neutralize the acidic catalyst (e.g., H₃PO₄ or ZnCl₂) which would otherwise streak on the silica column and cause product degradation.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude oil.
-
-
TLC Analysis & Solvent System Selection:
-
Develop a TLC of the crude oil in 10% Ethyl Acetate/Hexanes. The product spot should have an Rf of approximately 0.3-0.4.
-
If isomers or other close-running impurities are suspected, test a second system: 5% Ethyl Acetate/Dichloromethane. This will help confirm the best system for separation.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexanes.
-
Pack the column using the wet slurry method, ensuring no air bubbles are trapped.
-
Equilibrate the packed column with 2-3 column volumes of the initial mobile phase (e.g., 5% Ethyl Acetate/Hexanes).
-
-
Loading and Elution:
-
Adsorb the crude oil onto a small amount of silica gel ("dry loading"). This technique generally provides sharper bands and better separation than loading the neat oil directly.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the starting mobile phase (5% EtOAc/Hexanes).
-
Gradually increase the polarity (e.g., to 10% EtOAc/Hexanes, then 15%) to elute the product. Causality: A gradient elution is often more efficient than an isocratic one, allowing for faster removal of non-polar impurities first, followed by clean elution of the target compound.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent using a rotary evaporator. Important: Keep the water bath temperature below 40°C to prevent any thermal degradation of the purified product.
-
Place the resulting oil under high vacuum for 1-2 hours to remove residual solvent.
-
References
-
Hou, X. L., Cheung, H. Y., Hon, T. Y., Kwan, P. L., Lo, T. H., Tong, S. Y., & Wong, H. N. (1998). Regioselective synthesis of substituted furans. Tetrahedron, 54(10), 1955-2020. [Link]
-
PubChem. Butylated Hydroxytoluene. National Center for Biotechnology Information. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
Validation & Comparative
A Spectroscopic Guide to 2-(3-Acetoxybenzoyl) furan and its Hydroxy Analog: A Comparative Analysis
Introduction
The structural transformation from a hydroxy to an acetoxy group is a common strategy in medicinal chemistry to modify the pharmacokinetic properties of a drug candidate, such as its solubility, stability, and bioavailability. The spectroscopic characterization of both the parent compound and its esterified analog is crucial for confirming the success of the synthesis, ensuring purity, and understanding the electronic and structural changes imparted by this modification. This guide will delve into the expected differences in the Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra of 2-(3-Acetoxybenzoyl) furan and 2-(3-Hydroxybenzoyl) furan.
Molecular Structures
The key structural difference between the two molecules is the functional group at the meta-position of the benzoyl ring: a hydroxyl group (-OH) in the analog and an acetoxy group (-OCOCH₃) in the ester. This seemingly minor change has significant implications for the spectroscopic fingerprint of each molecule.
Caption: Workflow for NMR spectroscopic analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean vial. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatography (GC) inlet.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) in a quartz cuvette. The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0 at the λmax.
-
Data Acquisition: Record a baseline spectrum using a cuvette containing only the solvent. Then, record the absorption spectrum of the sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The conversion of 2-(3-hydroxybenzoyl) furan to its acetoxy analog introduces distinct and predictable changes in their respective spectroscopic profiles. The most definitive evidence of this transformation is found in the ¹H NMR spectrum with the appearance of a methyl singlet and the disappearance of the phenolic proton, in the IR spectrum with the emergence of a strong ester carbonyl band and the loss of the broad O-H stretch, and in the mass spectrum with an increase in molecular weight by 42 Da and the characteristic fragmentation pattern of an acetate ester. While UV-Vis spectroscopy is less diagnostic for this specific transformation, it remains a valuable tool for quantitative analysis. This guide provides a comprehensive framework for the spectroscopic analysis and differentiation of these two important compounds.
References
-
Recent Advances on Furan-Based Visible Light Photoinitiators of Polymerization. (n.d.). MDPI. Retrieved from [Link]
-
1H NMR (500 MHz, CDCl3) δ. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0246672). (n.d.). NP-MRD. Retrieved from [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (n.d.). MDPI. Retrieved from [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785). (n.d.). Human Metabolome Database. Retrieved from [Link]
- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. (2018). International Journal of Pharmaceutical Sciences Review and Research, 52(2), 110-117.
- Synthesis and Structural Characterization of 2-Benzylidenebenzofuran-3-(2H)-Ones. (2013). Journal of Chemical Crystallography, 43(10), 526-533.
-
2(R)-(4-Hydroxyphenyl)-5-vinyl-2,3-dihydrobenzo-furan. (n.d.). SpectraBase. Retrieved from [Link]
-
Furan. (n.d.). SpectraBase. Retrieved from [Link]
- A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans. (n.d.). Google Patents.
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. Retrieved from [Link]
- Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. (2007). Journal of Agricultural and Food Chemistry, 55(15), 6118-6124.
-
UV-Vis Absorption Spectra of Furan. (n.d.). Physics Stack Exchange. Retrieved from [Link]
-
Preparation method of 2-butyl-3-(4-hydroxybenzoyl)benzofuran. (n.d.). WIPO Patentscope. Retrieved from [Link]
- Real-Time High-Resolution Tandem Mass Spectrometry Identifies Furan Derivatives in Exhaled Breath. (2015). Analytical Chemistry, 87(13), 6919-6924.
-
Furan. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis of 2-arylbenzo[b]furan derivatives. (n.d.). ResearchGate. Retrieved from [Link]
- Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. (2012). Molecules, 17(12), 14836-14847.
-
Resonance structures of 2-acetylbenzofuran representing the loci for further electrophilic substitution. (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2023). Molecules, 28(11), 4357.
-
Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved from [Link]
-
Furan. (n.d.). NIST WebBook. Retrieved from [Link]
-
Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (n.d.). ResearchGate. Retrieved from [Link]
-
Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved from [Link]
-
Anharmonic IR spectra of furan in the 500-1800 cm À1 (upper panel),... (n.d.). ResearchGate. Retrieved from [Link]
-
1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacological activity of furan derivatives. (n.d.). Retrieved from [Link]
-
Chemistry and Therapeutic Aspect of Furan: A Short Review. (n.d.). ResearchGate. Retrieved from [Link]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of 2-(3-Acetoxybenzoyl) furan in Biological Assays
Introduction: The Promise and Pitfalls of Furan-Containing Bioactive Molecules
The furan scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3][4] The versatility of the furan ring allows for a diverse range of chemical interactions, making it a privileged structure in drug discovery.[1][3] However, this chemical reactivity also presents a significant challenge: the potential for off-target effects and cross-reactivity in biological assays. The furan ring can be metabolized to reactive intermediates, such as epoxides and dialdehydes, which can covalently modify biological macromolecules, leading to promiscuous activity or toxicity.[1][5]
This guide focuses on a novel investigational compound, 2-(3-Acetoxybenzoyl) furan , and provides a comprehensive framework for evaluating its cross-reactivity. As researchers and drug development professionals, a thorough understanding of a compound's selectivity profile is paramount to advancing it through the development pipeline. Unforeseen cross-reactivity can lead to misleading structure-activity relationships (SAR), unexpected toxicity, and ultimately, clinical failure. Therefore, rigorous and early-stage assessment of off-target interactions is not just a regulatory hurdle but a fundamental aspect of robust scientific inquiry.
This document will provide an in-depth comparison of hypothetical experimental data for this compound against relevant alternative compounds. We will delve into the causality behind experimental design, present detailed protocols for key assays, and offer insights into the interpretation of the resulting data. Our goal is to equip you with the knowledge and tools to design and execute self-validating cross-reactivity studies, ensuring the scientific integrity of your findings.
Hypothetical Target and Rationale for Cross-Reactivity Studies
For the purpose of this guide, we will hypothesize that This compound has been identified as a potent inhibitor of Cyclooxygenase-2 (COX-2) , a key enzyme in the inflammatory pathway. The rationale for this hypothetical activity is based on the known anti-inflammatory properties of some furan derivatives.[2][4] The acetoxybenzoyl moiety is also reminiscent of aspirin, a well-known non-steroidal anti-inflammatory drug (NSAID) that inhibits COX enzymes.
Given this primary target, a critical cross-reactivity assessment would involve evaluating its inhibitory activity against the closely related isoform, Cyclooxygenase-1 (COX-1) . Differentiating between COX-2 and COX-1 inhibition is crucial, as selective COX-2 inhibitors are designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.
Furthermore, due to the reactive potential of the furan moiety, it is imperative to investigate potential off-target interactions with unrelated proteins that are known to be susceptible to covalent modification by reactive small molecules. A suitable candidate for this assessment is glutathione S-transferase (GST) , a key enzyme involved in detoxification that can be a target for reactive electrophiles.
Our comparative analysis will therefore focus on the following compounds:
-
This compound (Investigational Compound)
-
Celecoxib (Positive Control - Selective COX-2 Inhibitor)
-
Ibuprofen (Positive Control - Non-selective COX-1/COX-2 Inhibitor)
-
Compound X (A structurally similar furan-containing molecule with no expected COX activity)
Comparative Analysis of In Vitro Selectivity
A crucial first step in characterizing this compound is to determine its inhibitory potency against the target (COX-2) and its primary off-target (COX-1). This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) in enzymatic assays.
Experimental Protocol: COX-1 and COX-2 Inhibition Assays
Objective: To determine the IC50 values of this compound and control compounds for COX-1 and COX-2.
Methodology:
-
Enzyme Source: Ovine COX-1 and human recombinant COX-2.
-
Substrate: Arachidonic acid.
-
Assay Principle: A colorimetric or fluorometric method is used to measure the peroxidase activity of the COX enzymes. The conversion of a chromogenic substrate by the heme group of the enzyme is monitored in the presence and absence of inhibitors.
-
Procedure: a. Prepare a series of dilutions for each test compound (this compound, Celecoxib, Ibuprofen, Compound X) in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the enzyme (COX-1 or COX-2), a heme cofactor, and the test compound at various concentrations. c. Incubate for a pre-determined time at 37°C to allow for inhibitor binding. d. Initiate the reaction by adding arachidonic acid. e. After a specific reaction time, add a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD). f. Measure the absorbance at a specific wavelength (e.g., 590 nm). g. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (DMSO). h. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Experimental Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 | 0.5 | 30.4 |
| Celecoxib | >100 | 0.05 | >2000 |
| Ibuprofen | 5.8 | 12.1 | 0.48 |
| Compound X | >200 | >200 | N/A |
Interpretation of Results:
The hypothetical data suggests that this compound is a potent inhibitor of COX-2 with an IC50 of 0.5 µM. It exhibits a 30-fold selectivity for COX-2 over COX-1. While this indicates a preferential inhibition of the target enzyme, it is significantly less selective than Celecoxib, a known selective COX-2 inhibitor. Ibuprofen, as expected, shows non-selective inhibition. Compound X, a structural analog, shows no significant activity, suggesting that the specific arrangement of functional groups in this compound is important for its COX inhibitory activity.
Assessing Off-Target Reactivity: The Glutathione S-Transferase (GST) Assay
To investigate the potential for non-specific, covalent modification by our investigational compound, a GST activity assay is a valuable tool. A decrease in GST activity in the presence of this compound could indicate the formation of a reactive metabolite that covalently binds to and inactivates the enzyme.
Experimental Protocol: GST Activity Assay
Objective: To evaluate the potential of this compound to inhibit GST activity.
Methodology:
-
Enzyme Source: Equine liver Glutathione S-Transferase.
-
Substrates: Glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB).
-
Assay Principle: The assay measures the conjugation of GSH to CDNB, a reaction catalyzed by GST. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm.
-
Procedure: a. Prepare dilutions of this compound and a known GST inhibitor (e.g., ethacrynic acid) as a positive control. b. In a 96-well plate, add buffer, GSH, CDNB, and the test compound. c. Initiate the reaction by adding the GST enzyme. d. Monitor the increase in absorbance at 340 nm over time using a plate reader. e. Calculate the initial reaction rate (V0) for each concentration of the test compound. f. Determine the percentage of GST inhibition relative to a vehicle control. g. Calculate the IC50 value if significant inhibition is observed.
Hypothetical Experimental Data
| Compound | GST Inhibition at 50 µM (%) |
| This compound | 45% |
| Ethacrynic Acid (Positive Control) | 85% |
| Celecoxib | <5% |
| Ibuprofen | <5% |
Interpretation of Results:
The hypothetical data shows that this compound causes a 45% inhibition of GST activity at a concentration of 50 µM. This level of inhibition is noteworthy and suggests that the compound may be forming a reactive species that can covalently modify proteins. In contrast, the established COX inhibitors, Celecoxib and Ibuprofen, show minimal GST inhibition, indicating a lower propensity for this type of off-target reactivity. This finding warrants further investigation into the metabolic stability and reactive metabolite formation of this compound.
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: Hypothetical inhibition of COX-1 and COX-2 pathways.
Caption: Generalized workflow for in vitro cross-reactivity assays.
Caption: Decision-making based on cross-reactivity outcomes.
Discussion and Future Directions
The hypothetical cross-reactivity studies for this compound reveal a compound with promising COX-2 inhibitory activity but with two key areas of concern: moderate selectivity over COX-1 and potential for off-target reactivity as suggested by the GST inhibition data.
The 30-fold selectivity for COX-2 is a good starting point, but for a compound to be considered a truly selective COX-2 inhibitor, a much higher selectivity index is desirable to minimize the risk of gastrointestinal side effects. Further medicinal chemistry efforts could focus on modifying the structure of this compound to enhance its selectivity. This could involve altering the substitution pattern on the furan or benzoyl rings to optimize interactions with the active site of COX-2 while disfavoring binding to COX-1.
The inhibition of GST is a more significant concern as it may indicate the formation of reactive metabolites. This could lead to idiosyncratic drug reactions and hepatotoxicity.[5] It is crucial to conduct follow-up studies to confirm this liability. These studies should include:
-
Metabolic Stability Assays: Using liver microsomes to determine the metabolic fate of the compound and identify any potential reactive metabolites.
-
Covalent Binding Studies: Using radiolabeled compound to quantify the extent of irreversible binding to liver proteins.
-
In-depth Mechanistic Studies: To identify the specific metabolic pathway responsible for the formation of the reactive species.
References
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A Comparative Guide to the Inter-Laboratory Analysis of 2-(3-Acetoxybenzoyl) furan: Establishing Robust Analytical Methodologies
Abstract
This guide presents a comprehensive framework for an inter-laboratory comparison of two primary analytical techniques for the quantification of 2-(3-Acetoxybenzoyl) furan: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). In the absence of established standardized methods for this specific analyte, this document provides detailed, field-proven protocols designed for robust validation and comparison. The objective is to equip researchers, analytical scientists, and drug development professionals with the necessary methodologies to establish accurate, precise, and reproducible analytical procedures suitable for quality control, stability testing, and impurity profiling. The protocols are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation and the statistical framework of ISO 5725 for assessing accuracy and precision through inter-laboratory trials.[1][2][3][4][5][6]
Introduction: The Need for Standardized Analysis
This compound is a molecule of interest in pharmaceutical development and organic synthesis, potentially as an intermediate or a related substance to an active pharmaceutical ingredient (API). Ensuring consistent quality and purity of such compounds is paramount. The reliability of analytical data underpins critical decisions in the pharmaceutical lifecycle, from development to manufacturing and release. To date, no standardized analytical method for this compound has been universally adopted, creating a potential for discrepancies in results between laboratories.
This guide is designed to bridge that gap by proposing a structured inter-laboratory study. The causality behind this approach is twofold: first, to determine the most suitable analytical technique for routine analysis based on performance characteristics; and second, to establish the reproducibility of the selected method(s) across different laboratory environments, a critical step for method standardization.[7] The choice of HPLC-UV and GC-MS as the comparative methods is based on their widespread use and suitability for analyzing compounds with similar chemical moieties (benzoyl and furan derivatives).[8][9][10][11]
Design of the Inter-Laboratory Study
The study is designed in accordance with ISO 5725, which provides a framework for determining the repeatability and reproducibility of a measurement method.[3][5][6][12][13]
Study Objectives:
-
To compare the performance of a developed HPLC-UV method and a GC-MS method for the quantification of this compound.
-
To determine the intra-laboratory precision (repeatability) and inter-laboratory precision (reproducibility) for each method.
-
To assess the accuracy, linearity, and range of each method across participating laboratories.
-
To provide a recommendation for a preferred analytical method based on the collected data.
Study Participants: A minimum of five to eight laboratories with experience in pharmaceutical analysis and possessing the required instrumentation (HPLC-UV and GC-MS) should be recruited to ensure statistically significant results.
Test Materials: A central organizer will prepare and distribute the following materials to each participating laboratory:
-
High-Purity Standard: A well-characterized reference standard of this compound.
-
Homogenized Samples: Three batches of a placebo matrix (e.g., microcrystalline cellulose) spiked with this compound at different concentration levels (e.g., 0.1%, 1.0%, and 5.0% w/w). The homogeneity and stability of these samples must be confirmed prior to distribution.
The overall workflow for the proposed inter-laboratory study is depicted below.
Caption: Workflow of the proposed inter-laboratory study.
Experimental Protocols
The following protocols are designed to be self-validating systems. Each step is chosen to minimize ambiguity and ensure that the method is performed consistently across all participating labs. The validation parameters are derived from the ICH Q2(R2) guideline.[1][4][14][15]
Method 1: HPLC-UV Analysis
Rationale: HPLC is a robust and widely available technique for the analysis of non-volatile, thermally labile, or polar compounds. The benzoyl chromophore in the target analyte makes it well-suited for UV detection.[10][11]
3.1.1 Instrumentation and Conditions
-
System: HPLC with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 235 nm (based on typical absorbance for benzoyl compounds, should be confirmed by UV scan).[10]
-
Injection Volume: 10 µL.
-
Run Time: Approximately 10 minutes.
3.1.2 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1, 10, 50, 100, 200 µg/mL). This series will be used to establish linearity.
-
Sample Preparation: Accurately weigh a portion of the spiked sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of acetonitrile, sonicate for 15 minutes, then dilute to volume with acetonitrile. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
3.1.3 Validation Experiments Each laboratory will perform the following validation experiments as per ICH Q2(R2) guidelines:[1][2][4]
-
System Suitability: Inject the 100 µg/mL working standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Analyze the five working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Analyze each of the three spiked samples (low, medium, high concentration) in triplicate. Calculate the percent recovery.
-
Precision (Repeatability): Analyze the medium-concentration spiked sample six times on the same day, by the same analyst, on the same instrument. Calculate the %RSD.
Method 2: GC-MS Analysis
Rationale: GC-MS is a highly sensitive and specific technique suitable for volatile and thermally stable compounds. It provides both quantitative data and mass spectral information for definitive identification. Furan and its derivatives are often analyzed by GC-MS.[8][16][17][18]
3.2.1 Instrumentation and Conditions
-
System: Gas Chromatograph with a Mass Selective Detector.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[16][17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 280°C.
-
MS Source Temp: 230°C.
-
MS Quad Temp: 150°C.
-
Detection Mode: Scan (m/z 40-400) for peak identification and Selected Ion Monitoring (SIM) for quantification. Target ions should be determined from the full scan spectrum of the reference standard.
3.2.2 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Same as for HPLC, but using a GC-compatible solvent like acetone or ethyl acetate if necessary.
-
Working Standard Solutions: Prepare a series of at least five working standards by diluting the stock solution with the chosen solvent to cover the expected concentration range.
-
Sample Preparation: Accurately weigh a portion of the spiked sample equivalent to approximately 10 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of the chosen solvent, sonicate for 15 minutes, then dilute to volume. Filter through a 0.45 µm PTFE syringe filter.
3.2.3 Validation Experiments Each laboratory will perform the same set of validation experiments as outlined for the HPLC-UV method (System Suitability, Specificity, Linearity, Accuracy, and Repeatability), adapting the procedures for GC-MS analysis.
Caption: Validation parameters for each analytical method.
Data Analysis and Comparison
Upon completion of the experiments, each laboratory will submit its raw data, chromatograms, and calculated results to the central organizer. The organizer will perform a statistical analysis according to ISO 5725-2 to determine the following for each method:[6]
-
Repeatability Standard Deviation (sr): The standard deviation of test results obtained under repeatability conditions.
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions (across different labs).
-
Accuracy (Trueness): The closeness of agreement between the average value obtained from a large series of test results and an accepted reference value.
The performance of the two methods will be compared using the data summarized in the tables below.
Table 1: Summary of Intra-Laboratory Validation Parameters (Example)
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
|---|---|---|---|
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 101.5% | 98.0 - 102.0% |
| Repeatability (% RSD) | < 1.5% | < 2.0% | ≤ 2.0% |
| LOD (µg/mL) | To be determined | To be determined | Report |
| LOQ (µg/mL) | To be determined | To be determined | Report |
Table 2: Summary of Inter-Laboratory Comparison Results (Example)
| Parameter | HPLC-UV | GC-MS |
|---|---|---|
| Number of Labs (n) | 8 | 8 |
| Mean Concentration (mg/g) | To be calculated | To be calculated |
| Repeatability SD (sr) | To be calculated | To be calculated |
| Reproducibility SD (sR) | To be calculated | To be calculated |
| Repeatability Limit (r) | To be calculated | To be calculated |
| Reproducibility Limit (R) | To be calculated | To be calculated |
Conclusion and Recommendation
The final report will provide a comprehensive comparison of the two analytical methods. The recommendation for the preferred method will be based on a holistic evaluation of the data, considering not only the statistical performance (accuracy, precision) but also practical aspects such as run time, solvent consumption, instrument availability, and ease of use. This data-driven guide will serve as an authoritative resource for any laboratory seeking to implement a robust and reliable method for the analysis of this compound, thereby promoting consistency and confidence in analytical results across the scientific community.
References
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Restek Corporation. (2022, July 7). Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique. Retrieved from [Link]
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Tsai, C.-F., Kuo, C.-H., & Shih, D.-Y. C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
Tsai, C.-F., Kuo, C.-H., & Shih, D.-Y. C. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Retrieved from [Link]
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HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]
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SIELC Technologies. HPLC Determination of Benzoyl Peroxide on Newcrom R1 Column. Retrieved from [Link]
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Patel, K. (n.d.). Analytical method validation: A brief review. Retrieved from [Link]
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Ballesteros, M. P., et al. (1998). Determination of benzoyl peroxide and benzoic acid levels by HPLC during wheat flour bleaching process. PubMed. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2015). Novel benzofuran derivatives: Synthesis and antitumor activity. ResearchGate. Retrieved from [Link]
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Prabhu, P. (n.d.). Determination of Furan in Food by Gas Chromatography– Mass Spectrometry and Headspace Sampling. LCGC International. Retrieved from [Link]
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Bibi, S., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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IAEA. (n.d.). DESIGN AND OPERATION OF AN INTERLABORATORY COMPARISON SCHEME. Retrieved from [Link]
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ANSI Webstore. ISO 5725-Accuracy of Measurement Methods and Results Package. Retrieved from [Link]
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Chan, C. C., et al. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
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European Accreditation. (2018). EA-4/21 INF: 2018. Retrieved from [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
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MDPI. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]
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Padrón, J. M., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Retrieved from [Link]
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Kyriakou, S., et al. (2022). Development and Validation of an HPLC-DAD Method for the Quantitative Determination of Benzoyl Peroxide, Curcumin, Rosmarinic Acid, Resveratrol and Salicylic Acid in a Face Mask—In Vitro/Ex Vivo Permeability Study. MDPI. Retrieved from [Link]
- Jurd, L. (1964). Preparation of benzofuran derivatives. Google Patents.
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RRC.AP. Draft Protocol Laboratory Comparison. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Gallardo, V., et al. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. ScienceDirect. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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Innovation.world. ISO 5725 Definition Of Accuracy. Retrieved from [Link]
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Organic Chemistry Portal. Benzofuran synthesis. Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Eurachem. (n.d.). Interlaboratory comparisons other than proficiency testing. Retrieved from [Link]
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BSI. BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. Retrieved from [Link]
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de Almeida, F. V., et al. (2021). validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. ResearchGate. Retrieved from [Link]
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ISO. (1994). ISO 5725-1:1994(E) - Accuracy (trueness and precision) of measurement methods and results - Part 1. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
National Accreditation Center. (2024). PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS. Retrieved from [Link]
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iTeh Standards. (2024). SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. Retrieved from [Link]
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Benchmarking 2-(3-Acetoxybenzoyl) Furan: A Comparative Performance Analysis Against Established Anti-inflammatory Standards
This guide provides a comprehensive framework for benchmarking the performance of the novel compound, 2-(3-Acetoxybenzoyl) furan, against well-characterized anti-inflammatory agents. As researchers and drug development professionals, the rigorous evaluation of new chemical entities is paramount. This document outlines a structured, multi-faceted approach, grounded in established scientific principles, to elucidate the potential therapeutic value of this compound. We will delve into the rationale behind experimental design, present detailed protocols, and offer a template for data interpretation, thereby providing a self-validating system for your research endeavors.
Introduction: The Rationale for Investigating this compound
Furan and its derivatives are prevalent scaffolds in a multitude of biologically active compounds, exhibiting a wide array of pharmacological activities including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] The benzofuran motif, in particular, is a core component of numerous compounds with significant biological activity.[4][5] The structure of this compound, featuring a benzoyl substituent, suggests a potential for interaction with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). Furthermore, the presence of an acetoxy group raises the hypothesis of a prodrug mechanism, where in vivo hydrolysis could unveil a more active phenolic compound.
This guide will benchmark this compound against two established standards:
-
Celecoxib: A selective COX-2 inhibitor, representing a targeted anti-inflammatory therapy with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[6][7][8]
-
Indomethacin: A potent, non-selective COX inhibitor, serving as a classic benchmark for anti-inflammatory efficacy.
The central hypothesis of this benchmarking study is that this compound possesses anti-inflammatory properties, potentially mediated through the inhibition of COX enzymes, with a safety and efficacy profile that warrants comparison to existing standards.
In Silico Profiling: Predicting Drug-Likeness
Before embarking on extensive in vitro and in vivo studies, a preliminary assessment of the drug-like properties of this compound is a prudent initial step. Lipinski's Rule of Five provides a valuable framework for predicting the oral bioavailability of a compound.[9][10][11][12]
Lipinski's Rule of Five Criteria:
-
Molecular weight < 500 Daltons
-
LogP (octanol-water partition coefficient) < 5
-
No more than 5 hydrogen bond donors
-
No more than 10 hydrogen bond acceptors
Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis
| Property | This compound (Predicted) | Celecoxib | Indomethacin | Lipinski's Rule of Five Compliance |
| Molecular Weight | ~244.23 g/mol | 381.37 g/mol | 357.79 g/mol | Yes |
| LogP | ~2.5 | ~3.5 | ~3.1 | Yes |
| Hydrogen Bond Donors | 0 | 1 | 1 | Yes |
| Hydrogen Bond Acceptors | 4 | 5 | 4 | Yes |
| Rule Violations | 0 | 0 | 0 | Pass |
The predicted properties of this compound suggest good oral bioavailability, making it a promising candidate for further development.[13]
In Vitro Performance Benchmarking
In vitro assays provide a controlled environment to dissect the molecular mechanisms of action and to quantify the potency of a test compound.
Cyclooxygenase (COX) Inhibition Assay
The primary hypothesis for the anti-inflammatory activity of this compound is the inhibition of COX enzymes. A colorimetric COX inhibitor screening assay is a robust method to determine the inhibitory activity against both COX-1 and COX-2 isoforms.[6][14][15][16]
-
Enzyme and Substrate Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in the appropriate buffer. Prepare a stock solution of arachidonic acid (substrate) in ethanol.
-
Compound Preparation: Prepare stock solutions of this compound, Celecoxib, and Indomethacin in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
Assay Procedure (96-well plate format):
-
To each well, add reaction buffer, heme, and the respective enzyme (COX-1 or COX-2).
-
Add the test compounds or vehicle control (DMSO).
-
Pre-incubate the plate to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[15]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values (the concentration required to inhibit 50% of the enzyme activity) by fitting the data to a dose-response curve. The selectivity index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).
Caption: Workflow for the in vitro COX inhibition assay.
Table 2: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 15 | 0.5 | 30 |
| Celecoxib | 15 | 0.05 | 300 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
A higher selectivity index indicates a greater preference for inhibiting COX-2 over COX-1.[17]
Cellular Anti-inflammatory Activity: TNF-α Inhibition Assay
To assess the compound's activity in a more physiologically relevant context, we will measure its ability to inhibit the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture and Differentiation: Culture THP-1 human monocytic cells and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Compound Treatment: Seed the differentiated THP-1 cells in a 96-well plate. Treat the cells with various concentrations of this compound, Celecoxib, and Indomethacin for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce TNF-α production.
-
TNF-α Quantification: After a 4-hour incubation, collect the cell culture supernatants. Measure the concentration of TNF-α using a human TNF-α ELISA kit.[18]
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 values.
Caption: Workflow for the cell-based TNF-α inhibition assay.
Table 3: Hypothetical TNF-α Inhibition Data
| Compound | TNF-α Inhibition IC50 (µM) |
| This compound | 1.2 |
| Celecoxib | 0.8 |
| Indomethacin | 2.5 |
In Vivo Efficacy Assessment: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a well-established and highly reproducible acute inflammatory model for evaluating the in vivo efficacy of anti-inflammatory drugs.[19][20][21][22][23]
-
Animals: Use male Wistar rats (180-200 g).
-
Grouping and Dosing: Divide the animals into groups (n=6):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Group 2: this compound (e.g., 10 mg/kg, p.o.)
-
Group 3: Celecoxib (10 mg/kg, p.o.)
-
Group 4: Indomethacin (10 mg/kg, p.o.)
-
-
Procedure:
-
Administer the test compounds or vehicle orally 1 hour before carrageenan injection.
-
Measure the initial paw volume of the right hind paw using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Table 4: Hypothetical In Vivo Anti-inflammatory Activity Data
| Treatment Group (10 mg/kg) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0% |
| This compound | 45% |
| Celecoxib | 55% |
| Indomethacin | 65% |
Preliminary Safety Profiling: In Vitro Cytotoxicity Assay
A crucial aspect of drug development is the assessment of a compound's safety profile. An in vitro cytotoxicity assay provides an initial screen for potential cellular toxicity.[24][25][26][27][28]
-
Cell Culture: Seed a suitable cell line (e.g., HEK293, a non-cancerous human cell line) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the standard drugs for 24 hours.
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
-
Measurement and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (the concentration that causes 50% cytotoxicity).
Table 5: Hypothetical Cytotoxicity Data
| Compound | CC50 in HEK293 cells (µM) |
| This compound | > 100 |
| Celecoxib | > 100 |
| Indomethacin | 85 |
A higher CC50 value indicates lower cytotoxicity.
Synthesis and Conclusion
The benchmarking framework presented in this guide provides a robust and logical progression for the evaluation of this compound. The hypothetical data suggests that this novel compound may possess significant anti-inflammatory properties, potentially acting as a selective COX-2 inhibitor with a favorable safety profile.
The in silico analysis indicates good drug-like properties. The in vitro data points towards potent inhibition of the COX-2 enzyme and cellular anti-inflammatory activity. The in vivo results in an acute inflammation model further support its potential efficacy. Importantly, the preliminary cytotoxicity data suggests a good safety margin.
This systematic approach, from computational prediction to in vivo validation, allows for a comprehensive understanding of the performance of this compound relative to established standards. The detailed protocols and clear data presentation format are designed to ensure the scientific integrity and reproducibility of the findings, empowering researchers to make informed decisions in the drug discovery and development process.
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A Senior Application Scientist's Guide to Comparative Docking Studies of Furan-Based Compounds
Introduction: The Versatility of the Furan Scaffold in Drug Discovery
Furan-containing compounds represent a privileged class of heterocyclic molecules, consistently appearing as a core structural motif in a multitude of pharmacologically active agents.[1] Their inherent electronic properties and ability to engage in various non-covalent interactions have rendered them a focal point in the quest for novel therapeutics. The biological activities of furan derivatives are remarkably diverse, spanning anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1] This versatility has driven significant interest in understanding their mechanisms of action at a molecular level.
Molecular docking, a powerful and indispensable computational technique, serves as a virtual microscope, allowing researchers to predict the binding orientation and affinity of small molecules like furan derivatives within the active sites of specific protein targets.[1][2][3] This predictive power is crucial in modern drug discovery, enabling the rapid screening of virtual libraries, prioritization of candidates for synthesis, and the rational design of more potent and selective agents.[2][3][4] By simulating the "lock-and-key" mechanism between a ligand and its receptor, docking studies provide invaluable insights into the structure-activity relationships (SAR) that govern a compound's biological function.[5]
This guide provides an in-depth technical overview of how to conduct and interpret comparative molecular docking studies focused on furan-based compounds. It is designed for researchers, scientists, and drug development professionals seeking to leverage this computational approach to accelerate their research. We will delve into the causality behind experimental choices, provide self-validating protocols, and present comparative data to illustrate the practical application of these methods.
The "Why": The Strategic Value of Comparative Docking
-
Comparing Multiple Ligands Against a Single Target: This is the most common approach, used to identify which furan derivative within a synthesized or virtual library exhibits the most favorable binding characteristics to a specific protein of interest. This helps in prioritizing lead candidates for further experimental validation.
-
Comparing a Single Ligand Against Multiple Targets: This strategy is invaluable for predicting a drug candidate's potential polypharmacology or identifying potential off-target effects. It can also be employed in drug repurposing efforts to find new indications for existing compounds.
-
Comparing Different Docking Software/Scoring Functions: For a given protein-ligand system, comparing the results from different docking programs can provide a more robust prediction. If multiple, mechanistically different algorithms converge on a similar binding pose, it increases the confidence in the predicted interaction.[6]
By employing a comparative approach, researchers can move beyond simple binding energy predictions and begin to understand the nuanced structural features that drive potency and selectivity for the furan scaffold.
The "How": A Validated Workflow for Comparative Docking
The integrity of any in-silico study hinges on a meticulously executed and validated workflow. The following sections outline the critical steps, explaining the rationale behind each procedural choice.
Experimental Workflow Diagram
Caption: A generalized workflow for a comparative molecular docking study.
Detailed Experimental Protocols
Protocol 1: Target Protein Preparation
The goal of this step is to prepare a biologically relevant and computationally tractable model of the macromolecular target.
-
Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from a reputable database like the Protein Data Bank (PDB). For example, the structure of E. coli enoyl reductase (PDB ID: 1C14) could be used for antibacterial studies.[7]
-
Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[1] This is crucial as their presence can interfere with the docking algorithm. The native ligand should be saved separately for validation purposes.
-
Add Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. Add polar hydrogen atoms to the protein structure, as they are critical for forming hydrogen bonds, a key component of protein-ligand interactions.
-
Assign Charges: Assign appropriate atomic charges to the protein atoms (e.g., Kollman charges).[1] This is essential for calculating the electrostatic component of the binding energy.
-
Save in Appropriate Format: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock.[1]
Protocol 2: Furan-Based Ligand Preparation
This protocol ensures that the small molecules are in a realistic and low-energy conformation before docking.
-
Generate 3D Structures: Convert the 2D structures of the furan-based compounds into 3D structures using software like ChemDraw or MarvinSketch.
-
Energy Minimization: Subject the 3D ligand structures to energy minimization using a suitable force field (e.g., MMFF94).[7] This process optimizes the geometry of the molecule to find a low-energy, stable conformation.
-
Generate Tautomers and Ionization States: Depending on the software, generate possible tautomeric and ionization states of the ligands at a physiological pH (e.g., pH 7.4). This is important as the protonation state of a molecule can significantly affect its binding interactions.
-
Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. The docking software will explore different conformations by rotating these bonds, allowing for ligand flexibility.[8]
-
Save in Ligand Format: Save the prepared ligands in the appropriate format for the docking software (e.g., PDBQT, MOL2).
Protocol 3: Molecular Docking and Validation
This is the core computational experiment, which must be validated to ensure its predictive power.
-
Active Site Definition: Define the binding site on the target protein. This is typically done by creating a "grid box" that encompasses the volume of the active site, often centered on the position of the co-crystallized native ligand.[5]
-
Docking Protocol Validation (Re-docking): Before docking the furan-based library, validate the docking protocol by re-docking the co-crystallized native ligand back into the prepared protein's active site.[9]
-
RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the atoms of the re-docked ligand pose and the original crystallographic pose. A validated protocol should yield an RMSD value of ≤ 2.0 Å. [9][10][11] This confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.
-
Execution of Docking: Perform the docking simulation for all prepared furan-based ligands using the validated protocol. Software like AutoDock, GLIDE, or GOLD are commonly used.[2][7][8] These programs will systematically sample different conformations and orientations of each ligand within the active site.[7]
-
Scoring and Ranking: The software will use a scoring function to estimate the binding affinity for each generated pose, often reported as a negative value in kcal/mol (e.g., binding energy) or a unitless score (e.g., G-Score).[5][7] The poses are then ranked based on these scores.
Comparative Analysis in Action: Furan-Based Compounds as Enzyme Inhibitors
To illustrate the power of this approach, we will synthesize and compare findings from several studies on furan-based compounds targeting various enzymes implicated in disease.
Case Study 1: Furan-Azetidinone Hybrids as Antibacterial Agents
In the search for novel antibiotics to combat resistant strains of Escherichia coli and Staphylococcus aureus, furan-azetidinone hybrids have been investigated as potential enzyme inhibitors.[5][12] Comparative docking studies were performed against several key bacterial enzymes.
| Compound Class | Specific Derivative | Target Enzyme (E. coli) | PDB ID | Docking Software | Binding Score (G-Score) | Key Interactions |
| Furan-Azetidinone | Compound 4e | Enoyl Reductase | 1C14 | GLIDE | -9.195 | π-π stacking with PHE 94, TYR 146 |
| Furan-Azetidinone | Compound 4d | Enoyl Reductase | 1C14 | GLIDE | -9.039 | π-π stacking with TYR 146 |
| Furan-Azetidinone | Compound 4h | Methionine Aminopeptidase | 1F21 | GLIDE | -7.606 | H-bond with HIE 79; π-π stacking with HIE 79, TRP 221 |
Data synthesized from a study by Jays, et al.[5]
Expertise & Experience: The data clearly shows that within this series, Compound 4e is the most promising inhibitor of E. coli Enoyl Reductase, with the best Glide Score.[5] The comparative analysis allows us to not only rank the compounds by binding affinity but also to understand the structural basis for this ranking. The π-π stacking interactions with key aromatic residues (PHE 94 and TYR 146) appear to be a critical determinant of binding for this target.[5] In contrast, for Methionine Aminopeptidase, the interaction profile shifts to include hydrogen bonding with a histidine residue, demonstrating how the same furan scaffold can adapt to different active site environments.[5]
Case Study 2: Targeting Multiple Enzymes in S. aureus
A similar furan-azetidinone scaffold was tested in silico against a panel of enzymes from the pathogen Staphylococcus aureus.[12] This exemplifies the "one ligand, multiple targets" comparative approach.
| Compound Class | Specific Derivative | Target Enzyme (S. aureus) | PDB ID | Binding Score (G-Score) | Predicted Efficacy |
| Furan-Azetidinone | Compound 4b (2-hydroxy) | Dihydrofolate Reductase | 3SRW | "Good docking score" | Prospective Inhibitor |
| Furan-Azetidinone | Compound 4b (2-hydroxy) | DNA Gyrase | 5BS3 | Lower score | Not effective |
| Furan-Azetidinone | Compound 4b (2-hydroxy) | Dihydropteroate Synthetase | 1AD4 | Lower score | Not effective |
| Furan-Azetidinone | Compound 4b (2-hydroxy) | Pyruvate Kinase | 3T07 | Lower score | Not effective |
Data synthesized from a study on novel furan derivatives.[12]
Trustworthiness: The results suggest that the antibacterial activity of this specific furan derivative is likely mediated through the inhibition of Dihydrofolate Reductase, as it showed a favorable docking score against this target while performing poorly against the other enzymes tested.[12] This comparative screen provides a specific, testable hypothesis for the compound's mechanism of action, which is far more valuable than a single docking score against an assumed target. The study noted that compound 4b forms a key hydrogen bond with PHE 36 in the active site, similar to known inhibitors.[12]
Case Study 3: Furan-Derived Chalcones as Antimicrobial Agents
Another class of furan derivatives, chalcones, were evaluated as potential antimicrobial agents by targeting glucosamine-6-phosphate (GlcN-6-P) synthase, a crucial enzyme in microbial cell wall synthesis.[8]
| Compound Class | Specific Derivative | Target Enzyme | PDB ID | Docking Software | Key Finding |
| Furan-Derived Chalcone | Compound 2a | GlcN-6-P Synthase | 2VF5 | AutoDock 4.2 | Potent inhibitor, binds to active site |
| Furan-Derived Chalcone | Compound 2h | GlcN-6-P Synthase | 2VF5 | AutoDock 4.2 | Potent inhibitor, binds to active site |
Data synthesized from a study by Youssif, et al.[8]
Visualizing Key Interactions
Understanding the specific interactions between the furan ligand and the protein target is paramount. This can be represented logically.
Caption: Key molecular interactions governing ligand binding.
Conclusion and Future Outlook
Comparative molecular docking is an essential, cost-effective, and powerful tool in the exploration of furan-based compounds for drug discovery.[2] It provides a rational framework for prioritizing synthetic efforts, elucidating potential mechanisms of action, and predicting selectivity profiles. As demonstrated, by systematically comparing different ligands against a single target or a single ligand against multiple targets, researchers can generate robust, testable hypotheses that significantly accelerate the drug development pipeline. The key to success lies in a methodologically sound, well-validated workflow that goes beyond simply ranking compounds to understanding the intricate molecular interactions that drive biological activity. Future advancements, including the integration of machine learning and enhanced modeling of protein flexibility, will undoubtedly further increase the predictive power and utility of these comparative in-silico studies.[13]
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Safety Operating Guide
Definitive Guide to Personal Protective Equipment for Handling 2-(3-Acetoxybenzoyl) furan
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(3-Acetoxybenzoyl) furan. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach grounded in the principles of chemical hygiene is mandated. The following protocols are based on a thorough hazard assessment of the compound's constituent functional groups: a furan ring, a benzoyl moiety (aromatic ketone), and an acetate ester.
Hazard Assessment: A Synthesis of Functional Group Toxicology
A comprehensive understanding of the potential risks associated with this compound is derived from the known hazards of its chemical components.
-
Furan Moiety: The furan ring is associated with significant health risks. Furan is classified as an extremely flammable liquid and vapor that is harmful if swallowed or inhaled.[1] It is known to cause skin irritation and is suspected of causing genetic defects and cancer.[1] Prolonged or repeated exposure may lead to organ damage.[1] A critical and often overlooked hazard is the potential for furan and its derivatives to form explosive peroxides upon storage and exposure to air and light.[1]
-
Aromatic Ketone (Benzoyl group): Aromatic ketones can act as irritants. For instance, the related compound 2-acetylfuran is reported to be harmful in contact with skin and to cause eye irritation.[2]
-
Acetate Ester: Acetate esters are known to be eye irritants, and prolonged or repeated skin contact can lead to defatting, dryness, and cracking.[3][4][5][6][7] Inhalation of vapors may lead to drowsiness and dizziness.[3]
Given this toxicological profile, this compound must be handled as a substance with unknown but potentially severe hazards. The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) advocate for a stringent approach when dealing with chemicals of unknown toxicity, which forms the basis of the protocols outlined below.[8][9][10][11][12][13]
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A rigorous PPE protocol is the cornerstone of safe handling. The following provides a step-by-step methodology for donning and doffing the required protective gear.
Recommended PPE
A summary of the required personal protective equipment is provided in the table below.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving: an inner nitrile glove followed by an outer butyl rubber or Viton™ glove. | Nitrile provides a good baseline of protection and dexterity, while butyl rubber or Viton™ offer superior resistance to ketones and esters.[14][15] |
| Eye Protection | Chemical splash goggles and a full-face shield. | Provides maximum protection against splashes and vapors to the eyes and face. |
| Body Protection | A flame-resistant lab coat. | Protects against splashes and potential fire hazards associated with flammable furan derivatives. |
| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge. | Necessary to prevent inhalation of potentially harmful vapors, especially given the lack of odor threshold data. |
Donning and Doffing Procedures
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Operational Plan: From Benchtop to Waste Stream
A detailed operational plan is essential for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls
All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides primary containment and protects the user from inhaling hazardous vapors.
Handling Procedures
-
Preparation: Before handling the compound, ensure that all necessary PPE is correctly donned and that a designated waste container is available in the fume hood.
-
Weighing: If weighing the solid, do so on a tared weigh paper within the fume hood. Use anti-static tools if the compound is a fine powder.
-
Transfers: When transferring the compound, either as a solid or in solution, do so slowly and carefully to avoid splashes or aerosol generation.
-
Reaction Setup: All reactions involving this compound should be set up in the fume hood. Ensure that all glassware is properly secured.
-
Post-Handling: After handling is complete, decontaminate any surfaces that may have come into contact with the compound using a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
Spill and Emergency Procedures
-
Minor Spill (in fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or sand.
-
Place the absorbent material in a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill or Spill Outside of Fume Hood:
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office.
-
Do not attempt to clean up a major spill without specialized training and equipment.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Disposal Plan: Responsible Management of Hazardous Waste
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.[16][17]
Waste Segregation
All waste contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or excess compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated disposable labware (e.g., pipette tips, weigh papers).
-
Contaminated PPE (e.g., gloves).
Do not mix incompatible waste streams.[18] For example, halogenated and non-halogenated solvent waste should be collected in separate containers.
Container Labeling
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name of the chemical and its approximate concentration.
Storage
Waste containers should be stored in a designated satellite accumulation area within the laboratory.[19] This area should be away from general lab traffic and have secondary containment to capture any potential leaks. Containers must be kept closed at all times except when adding waste.
References
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Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 17, 2026, from [Link]
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Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 17, 2026, from [Link]
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The Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (n.d.). International Labour Organization. Retrieved January 17, 2026, from [Link]
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Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. (n.d.). UNECE. Retrieved January 17, 2026, from [Link]
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Acetone Safety Precautions. (2022, January 18). Certified Safety. Retrieved January 17, 2026, from [Link]
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Standard Operating Procedure for the use of Furan. (n.d.). Western Carolina University. Retrieved January 17, 2026, from [Link]
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GHS Classification Criteria for Skin Corrosion and Irritation. (2018, March 6). ChemSafetyPro. Retrieved January 17, 2026, from [Link]
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School Chemistry Laboratory Safety Guide. (n.d.). NIOSH | CDC. Retrieved January 17, 2026, from [Link]
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Acetate esters (C2-C4): Human health tier II assessment. (2014, February 7). Australian Government Department of Health. Retrieved January 17, 2026, from [Link]
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Personal Protective Equipment (PPE). (n.d.). University of Illinois Urbana-Champaign. Retrieved January 17, 2026, from [Link]
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Personal Protective Equipment: Hands. (2024, May 10). San José State University. Retrieved January 17, 2026, from [Link]
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Furan. (n.d.). Organic Syntheses Procedure. Retrieved January 17, 2026, from [Link]
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Esters, Acetates. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 17, 2026, from [Link]
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Requirement for Unknown Acute Toxicity Statement. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]
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NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. (2012, May 30). Bergeson & Campbell, P.C. Retrieved January 17, 2026, from [Link]
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NIOSH pocket guide to chemical hazards. (2015, April 27). Johns Hopkins Lab Safety. Retrieved January 17, 2026, from [Link]
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OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved January 17, 2026, from [Link]
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OSHA Handbook for Small Businesses Hazardous Chemical Exposure. (2025, October 16). Justia. Retrieved January 17, 2026, from [Link]
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Safety Data Sheet: Acetic acid ethyl ester. (n.d.). Carl ROTH. Retrieved January 17, 2026, from [Link]
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Esters, Acetates: Physical & Chemical Hazards. (2011, August 7). ILO Encyclopaedia of Occupational Health and Safety. Retrieved January 17, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
